Heptanohydrazide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
heptanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGDZUNQZJISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286458 | |
| Record name | heptanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22371-32-0 | |
| Record name | Heptanoic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | heptanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Heptanohydrazide from Ethyl Heptanoate and Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanohydrazide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and serves as a building block in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its synthesis via the hydrazinolysis of ethyl heptanoate. Detailed experimental protocols, a comparative analysis of reaction parameters, and established purification methods are presented. This document aims to equip researchers with the necessary information to perform this synthesis efficiently and safely, achieving high yields and purity.
Reaction Overview
The synthesis of this compound from ethyl heptanoate is a nucleophilic acyl substitution reaction. In this process, hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group of the ethyl heptanoate is subsequently eliminated as ethanol, yielding the desired this compound. This reaction is commonly referred to as hydrazinolysis.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: a high-yield batch process involving reactive distillation and a general reflux method suitable for standard laboratory setups.
Protocol 1: High-Yield Synthesis via Reactive Distillation
This method, adapted from patent literature, achieves a high yield by continuously removing the ethanol byproduct, which drives the reaction equilibrium toward the product.
Materials:
-
Ethyl Heptanoate (158 g)
-
80% Hydrazine Hydrate (75 g)
Apparatus:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Rectifying column and distillation head
Procedure:
-
Charge the three-necked flask with 158 g of ethyl heptanoate and 75 g of 80% hydrazine hydrate.
-
Assemble the apparatus with the thermometer and rectifying column.
-
Begin stirring and heat the mixture to reflux for approximately 30 minutes.
-
Increase the temperature to distill off the byproducts, ethanol and water. The temperature at the top of the rectifying column should be maintained between 75-85°C.
-
Control the reaction system temperature in the range of 88-112°C.
-
Continue the reaction for 6 hours, after which the reaction should be complete.
-
Stop heating and allow the mixture to cool.
-
Purify the product via vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted ethyl heptanoate, yielding the final this compound product.
Protocol 2: General Laboratory Synthesis via Reflux
This is a standard and straightforward method for preparing hydrazides from esters. Using an excess of hydrazine hydrate is common to ensure the complete conversion of the ester.
Materials:
-
Ethyl Heptanoate (1 equivalent)
-
Hydrazine Hydrate (5-10 equivalents)
-
Ethanol (96%) or Methanol as solvent
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the ethyl heptanoate in a minimal amount of ethanol or methanol in the round-bottom flask.
-
Add a 5 to 10-fold molar excess of hydrazine hydrate to the solution.
-
Attach the reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3 to 17 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in a refrigerator or ice bath to facilitate crystallization of the product.
-
Collect the solid this compound crystals by filtration, washing with cold solvent to remove impurities.
-
If the product does not crystallize, concentrate the reaction mixture under reduced pressure and extract the product using a suitable solvent like ethyl acetate.
Data Presentation: Reaction Parameters
The selection of reaction parameters is critical for optimizing yield and purity. The following table summarizes key quantitative data from cited methodologies.
| Parameter | Protocol 1 (Reactive Distillation) | Protocol 2 (General Reflux) | Literature (Low Yield Example) |
| Ester:Hydrazine Molar Ratio | 1 : 1.2 | 1 : 5-10 | 1 : 1.3 |
| Solvent | None (neat reaction) | Ethanol or Methanol | Not specified |
| Temperature | 88 - 112 °C | Reflux Temperature of Solvent | Not specified |
| Reaction Time | 6 hours | 3 - 17 hours (TLC monitored) | 5 hours |
| Yield | 93% | Typically high | 68% [1] |
| Source | [1] | [2] | [1] |
Purification Methods
Proper purification is essential to obtain this compound of high purity, suitable for subsequent applications in drug development.
-
Vacuum Distillation: As described in Protocol 1, this is a highly effective method for separating the liquid this compound product from less volatile impurities and excess reagents. It is particularly suitable for large-scale synthesis.
-
Crystallization/Recrystallization: This is the most common purification technique for solid hydrazides. After the initial reaction, cooling the mixture often induces crystallization.[2] For further purification, the crude product can be recrystallized by dissolving it in a minimum amount of a hot, pure solvent (e.g., methanol or ethanol) and then allowing it to cool slowly, which results in the formation of pure crystals.[3]
-
Filtration: This mechanical method is used to separate the solid crystalline product from the liquid reaction mixture or recrystallization solvent.[3]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism, detailed below.
Caption: Simplified mechanism for the formation of this compound.
References
An In-depth Technical Guide to Heptanohydrazide: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanohydrazide is a simple, yet versatile chemical compound belonging to the hydrazide class of organic molecules. This technical guide provides a comprehensive overview of its core chemical and physical properties, methods for its synthesis and analysis, and a discussion of its potential biological activities based on the known pharmacology of related hydrazide structures. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate key experimental workflows and potential mechanisms of action.
Chemical and Physical Properties
This compound, also known as heptanoic acid hydrazide, is a solid at room temperature. Its fundamental properties are crucial for its application in research and development, particularly in designing synthetic routes and predicting its behavior in various chemical and biological systems.
General and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 22371-32-0 | Multiple sources |
| IUPAC Name | heptanehydrazide | Multiple sources |
| Synonyms | Heptanoic acid hydrazide | Multiple sources |
| Appearance | Solid | [1] |
Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O | Multiple sources |
| Molecular Weight | 144.21 g/mol | Multiple sources |
| Boiling Point | 287.3 °C at 760 mmHg | [1] |
| Density | 0.938 g/cm³ | [1] |
| InChI Key | FAWGDZUNQZJISX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCCCC(=O)NN | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for hydrazide synthesis and standard analytical techniques.
Synthesis of this compound
This compound can be effectively synthesized via the hydrazinolysis of an appropriate heptanoic acid ester, such as ethyl heptanoate or methyl heptanoate, with hydrazine hydrate.[2] The following is a general protocol based on a documented industrial preparation method.[2]
Materials:
-
Ethyl heptanoate (1.0 mol)
-
Hydrazine hydrate (80% solution, 1.2 mol)
-
Ethanol (as a potential solvent, if needed)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Charge the three-necked flask with ethyl heptanoate and 80% hydrazine hydrate.[2]
-
Heat the mixture to reflux with stirring for approximately 30-60 minutes.[2]
-
After the initial reflux, set up the apparatus for distillation to remove the ethanol byproduct and water. The reaction temperature should be maintained between 88-112°C, with the temperature at the head of the distillation column kept between 75-85°C.[2]
-
Continue the reaction under these conditions for approximately 6 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC).[2]
-
After the reaction is complete, allow the mixture to cool.
-
The excess hydrazine hydrate, water, and any unreacted ethyl heptanoate can be removed by vacuum distillation to yield the this compound product.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the heptyl chain and the hydrazide moiety.
-
1H NMR (Proton NMR): A patent for the synthesis of this compound provides the following 1H NMR data (400 MHz, CDCl₃): δ 0.87-0.92 (t, 3H, CH₃), 1.30-1.32 (m, 6H, 3xCH₂), 1.62-1.69 (m, 2H, CH₂), 2.13-2.17 (t, 2H, CH₂), 3.91 (s, 2H, NH₂), 6.71 (s, 1H, NH).[2] The singlet at 3.91 ppm corresponds to the protons of the terminal amino group, and the singlet at 6.71 ppm is attributed to the proton of the secondary amide. The remaining signals are consistent with the protons of the heptyl chain.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in this compound.
-
Expected Absorptions:
-
N-H stretching: Two bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and a broader band for the secondary amine (NH).
-
C=O stretching (Amide I): A strong absorption band is expected around 1630-1680 cm⁻¹ for the carbonyl group of the hydrazide.
-
N-H bending (Amide II): A band in the region of 1515-1570 cm⁻¹ is characteristic of the N-H bending vibration.
-
C-H stretching: Strong absorptions will be present in the 2850-3000 cm⁻¹ region due to the C-H bonds of the heptyl chain.
-
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Expected Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 144.[2]
-
Fragmentation Pattern: Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain. Expected fragments for this compound in EI-MS include m/z values of 113, 85, 74, 57, 43, and 41.[2]
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been documented for this compound itself, the broader class of hydrazide and hydrazone derivatives are known to possess a wide range of pharmacological effects. These include antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[3]
One common mechanism of action for small molecule drugs is enzyme inhibition. Hydrazides and their derivatives can act as inhibitors of various enzymes through different modes of interaction, such as competitive or non-competitive inhibition.[4][5]
-
Competitive Inhibition: A competitive inhibitor structurally resembles the enzyme's substrate and binds to the active site, thereby preventing the substrate from binding.[4]
-
Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site on the enzyme, which is a site other than the active site. This binding event induces a conformational change in the enzyme that alters the active site and prevents the substrate from binding effectively.[4]
Further research is required to determine if this compound exhibits any of these biological activities and to elucidate its specific mechanism of action.
Visualizations
The following diagrams, created using the DOT language, illustrate a general workflow for the synthesis of this compound and a conceptual representation of enzyme inhibition, a potential mechanism of action for hydrazide derivatives.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Conceptual models of competitive and non-competitive enzyme inhibition.
References
- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
Heptanohydrazide (CAS: 22371-32-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of Heptanohydrazide (CAS: 22371-32-0), a research chemical with potential applications in medicinal chemistry and material science. This document outlines the known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the broader class of hydrazide compounds.
Core Characterization Data
This compound is a saturated alkyl hydrazide, presenting as a white to off-white solid at room temperature.[1] It is soluble in polar solvents such as water and alcohols and exhibits lower solubility in non-polar solvents.[1] The structural and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22371-32-0 | N/A |
| Molecular Formula | C₇H₁₆N₂O | [] |
| Molecular Weight | 144.21 g/mol | [] |
| Appearance | Solid | [] |
| Boiling Point | 287.3 °C at 760 mmHg | [] |
| Density | 0.938 g/cm³ | [] |
| Melting Point | Not available | N/A |
| InChI Key | FAWGDZUNQZJISX-UHFFFAOYSA-N | [] |
| SMILES | CCCCCCC(=O)NN | [] |
Synthesis of this compound
This compound can be reliably synthesized through the hydrazinolysis of a heptanoic acid ester or by direct reaction with heptanoic acid. Below are two detailed experimental protocols.
Experimental Protocol 1: Hydrazinolysis of Ethyl Heptanoate
This common method involves the reaction of an ester with hydrazine hydrate.
Materials:
-
Ethyl heptanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or Methanol)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve ethyl heptanoate in ethanol.
-
Add an excess of hydrazine hydrate (typically 1.5 to 3 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Diagram 1: Synthesis Workflow of this compound from Ethyl Heptanoate
Caption: Workflow for the synthesis of this compound via hydrazinolysis.
Characterization Protocols
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are standard analytical techniques and their expected results for a typical alkyl hydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the alkyl chain protons, as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group. The terminal methyl group (CH₃) should appear as a triplet, while the methylene groups (CH₂) will present as multiplets. The amide proton (-NH-) signal is typically a broad singlet, and the amine protons (-NH₂) also often appear as a broad singlet.
-
¹³C-NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) in the downfield region (typically 170-180 ppm). The carbons of the alkyl chain will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (-NH₂) | 3300-3400 | Medium, two bands |
| N-H Stretch (-NH-) | ~3200 | Medium, broad |
| C-H Stretch (alkyl) | 2850-2960 | Strong |
| C=O Stretch (amide I) | 1630-1680 | Strong |
| N-H Bend (amide II) | 1510-1570 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) should be observed at m/z = 144.21. Common fragmentation patterns for alkyl hydrazides involve cleavage of the C-C bonds in the alkyl chain and cleavage of the N-N bond.
Potential Biological Activity and Research Applications
While no specific biological activities have been reported for this compound, the hydrazide functional group is a well-known pharmacophore present in numerous bioactive compounds. Hydrazide derivatives have been shown to exhibit a wide range of biological activities, including:
-
Antimicrobial
-
Anticonvulsant
-
Anti-inflammatory
-
Antitubercular
-
Anticancer
The presence of the hydrazide moiety makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be readily reacted with aldehydes and ketones to form hydrazones, a class of compounds also known for their diverse biological activities.
Diagram 2: General Scheme for Derivatization and Biological Screening
Caption: Derivatization of this compound for biological screening.
Conclusion
This compound (CAS: 22371-32-0) is a simple alkyl hydrazide that serves as a versatile starting material for chemical synthesis. While its own biological profile is not yet characterized, its structural features suggest potential for the development of novel bioactive compounds. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers working with this compound. Further investigation into its biological activities could reveal new therapeutic opportunities.
References
Heptanohydrazide: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanohydrazide is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its solubility and stability profiles is critical for its effective formulation, storage, and application. This technical guide aims to provide a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental principles and standardized methodologies for determining these properties, in line with established regulatory guidelines. While specific quantitative data for this compound is not available, this guide serves as a framework for the necessary experimental investigations.
Introduction to this compound
This compound, also known as heptanoic acid hydrazide, is a derivative of heptanoic acid. Its chemical structure suggests potential utility as a building block in organic synthesis or as a candidate for biological evaluation. As with any compound intended for advanced applications, a detailed characterization of its physicochemical properties is a prerequisite for further development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The principle of "like dissolves like" generally governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
2.1. Predicted Solubility
Based on its chemical structure, which contains both a non-polar heptyl chain and a polar hydrazide group, this compound is expected to exhibit moderate solubility in a range of solvents. It is likely to be sparingly soluble in water and more soluble in organic solvents.
2.2. Experimental Determination of Solubility
To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. A common method is the shake-flask method.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is typically reported in units of mg/mL or mol/L at a specific temperature.
Table 1: Hypothetical Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Data Not Available] |
| Ethanol | 25 | [Data Not Available] |
| Methanol | 25 | [Data Not Available] |
| Acetone | 25 | [Data Not Available] |
| Dichloromethane | 25 | [Data Not Available] |
| Phosphate Buffer (pH 7.4) | 25 | [Data Not Available] |
Stability Profile
Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. Stability studies are typically conducted under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
3.1. Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation pathways and to develop stability-indicating analytical methods.
3.1.1. Thermal Stability
Thermal stability is assessed by exposing the compound to elevated temperatures.
Experimental Protocol: Thermal Stability Testing
-
Sample Preparation: Solid this compound is placed in a controlled temperature chamber.
-
Exposure Conditions: Samples are maintained at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
3.1.2. pH Stability
The effect of pH on the stability of a compound is crucial, especially for compounds intended for oral or parenteral administration.
Experimental Protocol: pH Stability Profiling
-
Solution Preparation: Solutions of this compound are prepared in a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).
-
Incubation: The solutions are stored at a constant temperature.
-
Analysis: Aliquots are taken at different time intervals and analyzed to determine the degradation rate as a function of pH.
3.1.3. Photostability
Photostability testing evaluates the impact of light exposure on the compound.
Experimental Protocol: Photostability Testing
-
Sample Exposure: this compound, both as a solid and in solution, is exposed to a controlled light source that mimics the UV and visible spectrum of daylight, as specified in ICH Q1B guidelines.
-
Dark Control: A parallel set of samples is kept in the dark to differentiate between light-induced and thermal degradation.
-
Analysis: The extent of degradation is measured after a defined exposure period.
Table 2: Hypothetical Stability Data of this compound
| Condition | Duration | Assay (%) | Degradation Products (%) |
| 40°C / 75% RH | 3 Months | [Data Not Available] | [Data Not Available] |
| 60°C | 1 Month | [Data Not Available] | [Data Not Available] |
| pH 1.2 | 24 Hours | [Data Not Available] | [Data Not Available] |
| pH 7.4 | 24 Hours | [Data Not Available] | [Data Not Available] |
| pH 9.0 | 24 Hours | [Data Not Available] | [Data Not Available] |
| Light Exposure (ICH Q1B) | 1.2 million lux hours | [Data Not Available] | [Data Not Available] |
Visualization of Experimental Workflows
4.1. General Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a generalized workflow for characterizing the solubility and stability of a chemical compound like this compound.
Caption: General workflow for determining the solubility and stability of a compound.
4.2. Logical Relationship for Formulations Development
The solubility and stability data are crucial inputs for the development of suitable formulations.
Caption: Interdependence of physicochemical data for formulation development.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is currently lacking, this guide provides a comprehensive framework for the necessary experimental investigations. The outlined protocols for solubility determination and stability testing are based on established scientific principles and regulatory guidelines. The generation of such data is a critical step in the progression of this compound from a research chemical to a potentially valuable product in any field. It is strongly recommended that these studies be conducted to fully characterize this compound.
Heptanohydrazide as a Building Block in Medicinal Chemistry
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide explores the utility of heptanohydrazide as a foundational scaffold for constructing novel bioactive molecules. We delve into its derivatization, primarily into hydrazones, and survey the significant pharmacological activities exhibited by these derivatives, including antimicrobial, anti-inflammatory, and anticonvulsant properties.
Introduction: The Hydrazide Scaffold
Hydrazides are a versatile class of organic compounds characterized by the R-CO-NH-NH₂ functional group. They serve as crucial building blocks in medicinal chemistry due to their reactive nature, which allows for the straightforward synthesis of a wide array of derivatives.[1][2] The hydrazide moiety is present in numerous bioactive compounds, contributing to a diverse range of biological activities.[3]
This compound (C₇H₁₆N₂O) is a simple aliphatic hydrazide that provides a non-aromatic, flexible carbon chain. This feature makes it an interesting starting point for developing new chemical entities where properties like lipophilicity and conformational flexibility are modulated.
Chemical Properties of this compound:
-
Molecular Formula: C₇H₁₆N₂O[]
-
Molecular Weight: 144.21 g/mol []
-
CAS Number: 22371-32-0[]
-
Structure: CCCCCCC(=O)NN[]
The primary utility of this compound in synthesis is its reaction with various aldehydes and ketones to form stable heptanohydrazone derivatives. This reaction provides a robust platform for introducing diverse functional groups and pharmacophores, enabling the exploration of structure-activity relationships (SAR).
Synthesis of this compound Derivatives: The Hydrazone Linkage
The most common and direct application of this compound as a building block is in the synthesis of N-acylhydrazones. This involves a condensation reaction between the terminal amino group of this compound and a carbonyl group of an aldehyde or ketone.[5][6] This reaction is typically high-yielding and can be performed under mild conditions.
Experimental Protocol: General Synthesis of Heptanohydrazones
A representative procedure for synthesizing hydrazone derivatives from this compound is as follows:
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (15-20 mL).
-
Addition of Carbonyl: To this solution, add an equimolar amount (1 mmol) of the desired substituted aldehyde or ketone.
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The resulting solid product is typically collected by filtration, washed with cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to yield the pure hydrazone derivative.[7]
The workflow from synthesis to biological evaluation is a critical pathway in drug discovery.
Biological Activities and Applications
Derivatives of hydrazides are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[8][9]
Antimicrobial Activity
Hydrazide-hydrazones are a well-established class of antimicrobial agents.[10] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative hydrazone derivatives against various bacterial strains. While not derived from this compound specifically, these data illustrate the potential of the scaffold.
| Compound ID | R-Group on Hydrazone | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-hydroxy-3-methoxybenzylidene | Escherichia coli | 12.5 | [10] |
| 1 | 4-hydroxy-3-methoxybenzylidene | Staphylococcus aureus | 6.25 | [10] |
| 2 | 4-(dimethylamino)benzylidene | S. aureus ATCC 6538 | 7.81 | [10] |
| 2 | 4-(dimethylamino)benzylidene | Bacillus subtilis ATCC 6633 | 1.95 | [10] |
| 3 | (Polyhydroquinoline derivative) | Listeria monocytogenes | - (15.3 mm inhibition) | [11] |
| 4 | Adamantane-1-carbohydrazide | S. aureus & E. coli | <1.95 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ampicillin, streptomycin) is used as a reference control.[10]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX-1 and COX-2).[13] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Hydrazide derivatives have been investigated as potential anti-inflammatory agents, with some showing activity comparable to standard drugs like diclofenac.[14]
Quantitative Data: Anti-inflammatory Activity of Acid Hydrazide Derivatives
The table below shows the percentage inhibition of paw edema in an animal model of inflammation.
| Compound Substituent | Dose (mg/kg) | % Inhibition of Edema (after 4h) | Standard (Diclofenac) | Reference |
| o-NO₂ Nicotinic Hydrazide | 20 | 35.73 | 38.85% | [14] |
| o-NO₂ Nicotinic Hydrazide | 50 | 25.12 | 38.85% | [14] |
| m-NO₂ Nicotinic Hydrazide | 20 | 37.29 | 38.85% | [14] |
| m-NO₂ Nicotinic Hydrazide | 50 | 34.17 | 38.85% | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar albino rats are used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally at a specific dose (e.g., 20 or 50 mg/kg). The control group receives only the vehicle, and the standard group receives a reference drug like diclofenac sodium.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[14]
The mechanism of many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandins.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[15] Hydrazone derivatives have been identified as promising candidates for anticonvulsant agents.[16][17] Their activity is often evaluated in standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Quantitative Data: Anticonvulsant Activity of Hydrazone Derivatives
The following table presents data from anticonvulsant screening of salicyloyl hydrazone derivatives.
| Compound Substituent | MES Test (% Protection) | scPTZ Test (% Protection) | Reference |
| 4-Br | 75 | 50 | [17] |
| 4-Cl | 50 | 25 | [17] |
| 4-F | 50 | 25 | [17] |
| 2,4-diCl | 50 | 25 | [17] |
| Phenytoin (Standard) | 100 | - | [18] |
| Valproate (Standard) | - | 100 | [16] |
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Model: Swiss albino mice are used for the assay.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a fixed dose (e.g., 100 mg/kg).
-
Induction of Seizure: After a set period (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Analysis: The ability of the compound to abolish the tonic hind limb extension is recorded as a measure of protection.[17]
The structural features required for anticonvulsant activity often include an aromatic ring, a hydrogen-bonding domain, and a hydrophobic unit. The hydrazone scaffold can be readily modified to incorporate these pharmacophoric elements.
Conclusion
This compound serves as an exemplary and highly effective building block in medicinal chemistry. Its simple, aliphatic structure combined with the reactive hydrazide functional group provides an accessible and versatile platform for synthesizing diverse libraries of hydrazone derivatives. Research has consistently shown that the hydrazide-hydrazone scaffold is a "privileged structure" associated with a wide range of significant biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The straightforward synthesis and potential for facile structural modification make this compound and related hydrazides powerful tools for lead generation and optimization in modern drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hygeiajournal.com [hygeiajournal.com]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hygeiajournal.com [hygeiajournal.com]
- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 18. pcbiochemres.com [pcbiochemres.com]
The Hydrazide Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for a diverse range of chemical modifications, leading to the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of hydrazide-containing compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.
Introduction to Hydrazide Compounds
Hydrazides are a class of organic compounds that have garnered significant interest in drug discovery due to their versatile biological activities.[1] Since the 20th century, several hydrazide derivatives have been introduced for therapeutic purposes, including the antituberculosis agent isoniazid, the antidepressant iproniazid, and the anti-Parkinson's agent benserazide. The presence of the hydrazide moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. The ability of the hydrazone group (-NH-N=CH-) to form coordination complexes with metal ions and act as a bioisostere for the carbonyl group further enhances its therapeutic potential.[2] Hydrazide-hydrazone derivatives, in particular, have shown a remarkable array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities.[2][3]
The story of hydrazides in medicine is a classic example of serendipity. Iproniazid, a derivative of hydrazine, was initially developed for the treatment of tuberculosis.[4] Researchers, however, observed that patients treated with the drug exhibited significantly improved moods.[4] This unexpected side effect led to its repurposing and eventual approval as the world's first antidepressant in 1958, paving the way for the development of monoamine oxidase inhibitors (MAOIs).[4][5] Similarly, the discovery of isoniazid's potent antitubercular activity solidified the importance of the hydrazide scaffold in targeting infectious diseases.[6]
Synthesis of Hydrazide Compounds
The synthesis of hydrazide and hydrazide-hydrazone derivatives is typically straightforward, making them attractive targets for medicinal chemists.
Experimental Protocol: General Synthesis of Hydrazides
The most common method for synthesizing hydrazides involves the reaction of an ester with hydrazine hydrate.[1]
Materials:
-
Appropriate ester (e.g., methyl benzoate)
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol (or other suitable alcohol solvent)
-
Reflux apparatus
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the starting ester in a minimal amount of ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a period ranging from a few hours to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
Allow the concentrated solution to cool, promoting the crystallization of the hydrazide product.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]
-
The product can be further purified by recrystallization.[1]
Experimental Protocol: General Synthesis of Hydrazide-Hydrazones
Hydrazide-hydrazones are readily synthesized by the condensation of a hydrazide with an appropriate aldehyde or ketone.[3][7]
Materials:
-
Synthesized hydrazide
-
Aldehyde or ketone
-
Ethanol (or other suitable alcohol solvent)
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the hydrazide in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[7]
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazide-hydrazone product often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.[8]
Figure 1: General synthetic workflow for hydrazides and hydrazide-hydrazones.
Mechanisms of Action
The diverse biological activities of hydrazide compounds stem from their varied mechanisms of action.
Antitubercular Activity: Isoniazid
Isoniazid (INH) is a cornerstone of tuberculosis treatment and functions as a prodrug.[9] It is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[10][11] This activation process generates a variety of reactive species, including the isonicotinic acyl radical.[10] This radical then covalently binds with NAD to form a nicotinoyl-NAD adduct.[10] This adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA, which is a crucial enzyme in the fatty acid synthase II (FAS-II) system responsible for the synthesis of mycolic acids.[11][12] Mycolic acids are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall, providing structural integrity and impermeability.[11][13] By disrupting mycolic acid synthesis, isoniazid effectively weakens the cell wall, leading to bacterial cell death.[11]
Figure 2: Mechanism of action of the antitubercular drug Isoniazid.
Antidepressant Activity: Iproniazid
Iproniazid, the first clinically used antidepressant, exerts its effect by inhibiting monoamine oxidase (MAO).[4] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron.[4] By irreversibly inhibiting MAO, iproniazid increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.[4][14] This discovery was pivotal in establishing the monoamine hypothesis of depression.[14]
Antimicrobial Activity
Beyond tuberculosis, hydrazide-hydrazones have demonstrated broad-spectrum antimicrobial activity. Their mechanisms are varied and can include:
-
Inhibition of DNA Gyrase: Some quinoline-hydrazone derivatives block the DNA replication process by inhibiting DNA gyrase.[15][16]
-
Cell Wall Synthesis Inhibition: Certain derivatives can inhibit enzymes like glucosamine-6-phosphate synthase, preventing the synthesis of the bacterial cell wall.[15]
-
Disruption of Energy Production: Inhibition of enzymes such as enoyl ACP reductase and 3-ketoacyl ACP synthase can suppress ATP production.[15]
-
Quorum Sensing Inhibition: Some hydrazide-hydrazones have been shown to inhibit virulence factors in bacteria like Pseudomonas aeruginosa by interfering with their quorum sensing systems.[16]
Therapeutic Applications of Hydrazide Compounds
The versatility of the hydrazide scaffold has led to its incorporation into drugs for a wide range of diseases.[1][7]
-
Antitubercular: Isoniazid remains a first-line treatment for tuberculosis.[9][12] Numerous other hydrazide-hydrazone derivatives have been synthesized and tested for their antimycobacterial properties.[7]
-
Antidepressant: Hydrazide-based drugs like iproniazid, isocarboxazid, and nialamide are monoamine oxidase inhibitors used to treat depression.[1][17]
-
Anticancer: A growing body of research has demonstrated the potent antiproliferative activity of hydrazide-hydrazones against various cancer cell lines, including breast, lung, and colon cancer.[18][19]
-
Antimicrobial: Hydrazide-hydrazones exhibit broad-spectrum activity against various bacteria and fungi, with some compounds showing efficacy against multidrug-resistant strains.[1][16][20]
-
Anticonvulsant: The hydrazide-hydrazone structure is a key pharmacophore in the development of new anticonvulsant agents for the treatment of epilepsy.[1][21]
-
Anti-inflammatory: Several hydrazide derivatives have shown significant anti-inflammatory and analgesic properties.[6][22]
-
Antiviral: The antiviral potential of hydrazide compounds has also been explored.[6]
Figure 3: Diverse biological activities stemming from the hydrazide core structure.
Quantitative Data on Hydrazide Derivatives
The potency of hydrazide derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). The IC₅₀ value represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%.[23][24] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Target/Organism | Activity | IC₅₀ / MIC (µg/mL) | Reference |
| Antimicrobial | ||||
| Quinoline Hydrazide-Hydrazone | S. aureus DNA Gyrase | Antibacterial | IC₅₀: 19.32 (µM) | [16] |
| Lactic Acid Hydrazide-Hydrazone | S. aureus, E. coli | Antibacterial | MIC: 64-128 | [16] |
| Isonicotinic Acid Hydrazide-Hydrazone | Gram-positive bacteria | Antibacterial | MIC: 1.95-7.81 | [16] |
| Nicotinic Acid Hydrazide-Hydrazone | P. aeruginosa | Antibacterial | MIC: 0.19-0.22 | [3] |
| Cholic Acid Hydrazide-Hydrazone | E. coli | Antibacterial | MIC: 3.91-7.81 | [3] |
| Antitubercular | ||||
| Various Hydrazones | M. tuberculosis | Antitubercular | MIC: 1.56 | [7] |
| Anticancer | ||||
| Pyridoxal Isonicotinoyl Hydrazone Analog | HCT 116 cells | Antiproliferative | IC₅₀: 0.29 (µM) | [19] |
| Pyridoxal Isonicotinoyl Hydrazone Analog | HCT 116 cells | Antiproliferative | IC₅₀: 3.1 (µM) | [19] |
Conclusion and Future Outlook
Hydrazide-containing compounds have proven to be a remarkably fruitful area of research in drug discovery, yielding essential medicines for a variety of diseases. Their synthetic accessibility, coupled with their diverse biological activities, ensures their continued relevance. Future research will likely focus on the development of novel hydrazide derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hydrazide-hydrazones as ligands for metal-based drugs and their application in targeted drug delivery systems also represent exciting avenues for future investigation. As our understanding of the complex biological roles of these compounds deepens, the hydrazide scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. tpcj.org [tpcj.org]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]
- 5. Iproniazid - Wikipedia [en.wikipedia.org]
- 6. hygeiajournal.com [hygeiajournal.com]
- 7. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Isoniazid - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 24. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Heptanohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of heptanohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted Spectral Data
The following tables summarize the expected chemical shifts for the protons and carbons in this compound. These values are based on typical ranges for similar aliphatic hydrazides.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (H-7) | 0.8 - 0.9 | Triplet | 3H |
| (CH₂)₄ (H-3 to H-6) | 1.2 - 1.6 | Multiplet | 8H |
| α-CH₂ (H-2) | 2.0 - 2.2 | Triplet | 2H |
| NH | 4.0 - 4.5 | Broad Singlet | 1H |
| NH₂ | 7.5 - 8.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (C-7) | ~14 |
| CH₂ (C-6) | ~22 |
| CH₂ (C-5) | ~25 |
| CH₂ (C-4) | ~29 |
| CH₂ (C-3) | ~31 |
| α-CH₂ (C-2) | ~34 |
| C=O | ~175 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm)
-
Pasteur pipette and glass wool
-
Vial
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent residual peaks can often be used for calibration)
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
If using an internal standard, add a small drop of TMS to the NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR:
-
Acquire a single-pulse spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Identify the chemical shifts and multiplicities of all signals.
-
NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of this compound and its fragments, confirming its molecular weight and aiding in structural elucidation through fragmentation analysis.
Expected Spectral Data
Electron Ionization (EI) is a common technique for small molecules. The expected data is presented below.
Table 3: Expected m/z Peaks and Fragments for this compound in EI-MS
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 115 | [M - NHNH₂]⁺ |
| 100 | [M - C₃H₈]⁺ |
| 87 | [M - C₄H₉]⁺ |
| 71 | [C₄H₇O]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is for the analysis of this compound using a standard EI-MS system, often coupled with Gas Chromatography (GC-MS).
Materials:
-
This compound
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Vial
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
For GC-MS:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample before they enter the mass spectrometer.
-
A typical temperature program for the GC oven would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
-
-
For Direct Infusion:
-
Introduce the sample directly into the ion source via a heated probe or by infusion.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Scan Range: m/z 40 - 400
-
Source Temperature: 200-250°C
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with a library of known spectra for confirmation, if available.
-
Mass Spectrometry Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Expected Spectral Data
The following table lists the characteristic IR absorption bands for this compound.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3300 - 3400 | Medium, often two bands |
| N-H Stretch (secondary amide) | 3150 - 3300 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-H Bend (aliphatic) | 1375 - 1470 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples directly.
Materials:
-
This compound (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Setup and Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a spatula.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with reference spectra of hydrazides.
-
-
Cleaning:
-
Release the pressure and remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a solvent and lint-free wipes to prevent cross-contamination.
-
FTIR Experimental Workflow
Application Notes and Protocols: Heptanohydrazide as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanohydrazide is a short-chain alkyl hydrazide that serves as a valuable, yet simple, heterobifunctional linker in bioconjugation. Its utility lies in the selective reactivity of the hydrazide moiety (-CONHNH₂) with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This chemistry is particularly effective for site-specific conjugation to biomolecules, as aldehyde or ketone groups can be introduced into proteins, glycoproteins, and polysaccharides through controlled oxidation or enzymatic modification. These application notes provide an overview of the use of this compound as a linker and detailed protocols for common bioconjugation applications.
The primary advantages of using a simple alkyl hydrazide linker like this compound include its small size, which minimizes steric hindrance, and the pH-sensitive nature of the resulting hydrazone bond. This bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under mildly acidic conditions (pH 5-6).[1] This characteristic is particularly advantageous in drug delivery systems designed to release a payload within the acidic environments of endosomes or lysosomes.
Core Chemistry: Hydrazone Bond Formation
The fundamental reaction involves the nucleophilic attack of the hydrazide nitrogen on an electrophilic carbonyl carbon, followed by dehydration to form the hydrazone linkage. This reaction is typically carried out in an aqueous buffer, and the rate of formation can be influenced by pH and the presence of catalysts such as aniline.[1][2][3]
Data Presentation: Stability of Hydrazone Linkages
The stability of the hydrazone bond is a critical parameter in the design of bioconjugates. The following table summarizes representative data on the hydrolytic stability of hydrazone bonds formed from aliphatic aldehydes and acyl hydrazides at physiological and acidic pH. While this data is for a polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugate, it provides a reasonable estimate for the behavior of a simple alkyl hydrazide linker like this compound.
| Conjugate Type | Linker Type | pH | Half-life (t½) |
| Aliphatic Aldehyde-Acyl Hydrazide | Hydrazone | 7.4 | ~20 - 150 minutes |
| Aliphatic Aldehyde-Acyl Hydrazide | Hydrazone | 5.5 | < 2 minutes |
Data adapted from studies on PEG-PE conjugates. The exact half-life can vary depending on the specific molecular context and the length of the acyl hydrazide chain.[4]
Further studies on bis-aliphatic hydrazone hydrogels have shown that the rate of bond formation is fastest at physiological pH, while the rate of hydrolysis increases significantly in more acidic conditions.[5]
Mandatory Visualizations
Caption: Workflow for site-specific antibody labeling using this compound.
Caption: Workflow for protein immobilization on a surface using this compound.
Experimental Protocols
Protocol 1: Site-Specific Labeling of an Antibody with this compound
This protocol describes the generation of aldehyde groups on the glycan portion of an antibody, followed by conjugation with this compound. This creates a functionalized antibody with a terminal hydrazide group, ready for further modification.
Materials:
-
Antibody (e.g., human IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Aniline (optional, as a catalyst)[2]
-
Coupling Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Oxidation: a. Prepare a 10 mM solution of NaIO₄ in water. Protect from light. b. Dilute the antibody to a concentration of 1-10 mg/mL in PBS. c. Add the NaIO₄ solution to the antibody solution to a final concentration of 1 mM. d. Incubate the reaction for 30 minutes at room temperature in the dark. e. Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes. f. Remove excess periodate and glycerol by passing the oxidized antibody through a desalting column equilibrated with Coupling Buffer.
-
This compound Conjugation: a. Prepare a 100 mM stock solution of this compound in DMSO or water. b. Add a 50- to 100-fold molar excess of the this compound stock solution to the purified, oxidized antibody. c. If using a catalyst, add aniline to a final concentration of 10-100 mM.[3] d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. e. Remove excess this compound and aniline by passing the conjugate through a desalting column equilibrated with a desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Confirm conjugation using SDS-PAGE (a slight increase in molecular weight may be observed) and MALDI-TOF mass spectrometry. b. The resulting hydrazide-functionalized antibody can be used for subsequent conjugation reactions, for example, with a payload carrying an NHS-ester reactive group.
Protocol 2: Immobilization of a Protein onto a Surface using a this compound Linker
This protocol details a two-step process for covalently attaching a protein to a surface. First, the surface is functionalized with aldehyde groups, then reacted with a dihydrazide (in this case, adipic dihydrazide is used as a well-documented example, but this compound can be used to create a non-crosslinking spacer), and finally, the protein of interest is coupled to the free hydrazide group.
Materials:
-
Aldehyde-activated surface (e.g., aldehyde-functionalized glass slide or agarose beads)
-
Adipic dihydrazide (ADH) (as a crosslinker) or this compound (as a spacer)
-
Protein to be immobilized
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Wash Buffer: PBS, pH 7.4 with 0.05% Tween-20
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Surface Functionalization with Hydrazide Groups: a. Prepare a 100 mM solution of Adipic Dihydrazide (ADH) in Activation Buffer. b. Immerse the aldehyde-activated surface in the ADH solution. c. Incubate for 2-6 hours at room temperature with gentle agitation. d. Wash the surface extensively with Wash Buffer to remove non-covalently bound ADH. The surface is now functionalized with hydrazide groups.
-
Protein Immobilization: a. Dissolve the protein to be immobilized in Activation Buffer at a concentration of 1-5 mg/mL. b. Prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer. c. Add EDC and NHS to the protein solution to a final concentration of 10 mM each to activate the carboxyl groups on the protein. Incubate for 15-30 minutes at room temperature. d. Immediately apply the activated protein solution to the hydrazide-functionalized surface. e. Incubate for 2-4 hours at room temperature or overnight at 4°C. f. Wash the surface thoroughly with Wash Buffer to remove unbound protein. g. Block any remaining reactive sites by incubating with a solution of 1 M ethanolamine, pH 8.0 for 1 hour. h. Wash again with Wash Buffer and store in Storage Buffer at 4°C.
Protocol 3: Formation of a Hydrogel with an Oxidized Polysaccharide and a Dihydrazide Crosslinker
This protocol describes the formation of an in-situ hydrogel using an oxidized polysaccharide and a dihydrazide crosslinker like adipic dihydrazide (ADH).[6][7] this compound, being a mono-hydrazide, would not form a cross-linked gel but could be used to modify the polysaccharide with pendant hydrazide groups.
Materials:
-
Polysaccharide (e.g., Hyaluronic Acid, Alginate)
-
Sodium meta-periodate (NaIO₄)
-
Adipic dihydrazide (ADH)
-
Ethylene glycol
-
Dialysis tubing (MWCO 3.5 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Polysaccharide Oxidation: a. Dissolve the polysaccharide in deionized water to a concentration of 1% (w/v). b. Add NaIO₄ in a molar ratio appropriate to achieve the desired degree of oxidation (e.g., 0.5 moles of NaIO₄ per mole of polysaccharide repeating unit). c. Stir the reaction in the dark at room temperature for 24 hours. d. Stop the reaction by adding an equimolar amount of ethylene glycol (relative to the initial NaIO₄) and stir for another hour. e. Purify the oxidized polysaccharide by dialysis against deionized water for 3-5 days, changing the water frequently. f. Lyophilize the purified oxidized polysaccharide to obtain a white powder.
-
Hydrogel Formation: a. Prepare a solution of the lyophilized oxidized polysaccharide in PBS (e.g., 2% w/v). b. Prepare a solution of ADH in PBS (e.g., 1% w/v). c. To form the hydrogel, mix the two solutions at a desired ratio (e.g., 1:1 v/v) by gentle vortexing or pipetting. d. Gelation should occur within minutes at room temperature or 37°C.[7] The gelation time can be tuned by adjusting the degree of oxidation and the concentration of the components.
Conclusion
This compound and other simple hydrazide linkers offer a straightforward and effective method for bioconjugation through the formation of hydrazone bonds with carbonyl-containing molecules. The pH-lability of this linkage provides a useful mechanism for controlled release in acidic environments, making it a relevant tool in the development of targeted therapeutics and smart biomaterials. The protocols provided herein, based on well-established hydrazide chemistry, can be adapted for a wide range of applications in research and drug development.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddmckinnon.com [ddmckinnon.com]
- 6. mdpi.com [mdpi.com]
- 7. Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heptanohydrazide for Surface Modification of Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the surface modification of polymers using heptanohydrazide. This technique is particularly relevant for applications in drug delivery, biomaterial engineering, and diagnostics, where the covalent attachment of biomolecules or drugs to a polymer surface is desired.
Introduction
Surface modification of polymers is a critical step in the development of advanced biomaterials and drug delivery systems. The introduction of specific functional groups onto a polymer surface can dramatically alter its properties, enabling the attachment of targeting ligands, therapeutic agents, or imaging probes. This compound, a derivative of heptanoic acid, offers a versatile handle for such modifications. Its hydrazide group can react with aldehyde or ketone moieties on biomolecules or drugs to form stable hydrazone linkages. Furthermore, the seven-carbon alkyl chain of this compound can modulate the hydrophobicity of the polymer surface.
This document outlines the chemical strategies, experimental protocols, and characterization methods for the surface functionalization of polymers with this compound. While specific experimental data for this compound in this context is limited in publicly available literature, the provided protocols are based on well-established hydrazide bioconjugation chemistries.
Principle of this compound-Mediated Surface Modification
The primary strategy for immobilizing this compound onto a polymer surface involves a two-step process. First, a polymer with existing carboxyl groups is activated, typically using carbodiimide chemistry (EDC/NHS), to form a reactive N-hydroxysuccinimide (NHS) ester. Subsequently, the amine group of this compound reacts with the NHS ester to form a stable amide bond, resulting in a surface decorated with hydrazide functional groups. These surface-bound hydrazide groups are then available for the covalent conjugation of aldehyde- or ketone-containing molecules, such as oxidized antibodies, glycoproteins, or specifically modified drug molecules.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Polymers with this compound
This protocol describes the covalent attachment of this compound to a polymer surface bearing carboxylic acid groups.
Materials:
-
Carboxylated polymer substrate (e.g., poly(acrylic acid)-grafted surface, carboxylated microspheres)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Polymer Preparation: Wash the carboxylated polymer substrate extensively with deionized water to remove any preservatives or contaminants.
-
Activation of Carboxyl Groups:
-
Suspend the polymer in Activation Buffer.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (15 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the polymer suspension. A typical molar ratio is 10:25:1 (Carboxyl groups:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing: Pellet the activated polymer (if particulate) by centrifugation and wash three times with Coupling Buffer to remove excess EDC and NHS.
-
Coupling of this compound:
-
Immediately resuspend the activated polymer in Coupling Buffer.
-
Add a solution of this compound (e.g., 10-50 mM in Coupling Buffer) to the activated polymer suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to block any remaining active NHS esters and incubate for 30 minutes.
-
Final Washing: Wash the this compound-modified polymer three times with Wash Buffer and finally with deionized water to remove any unreacted reagents.
-
Storage: Store the functionalized polymer in an appropriate buffer at 4°C.
Protocol 2: Quantification of Surface Hydrazide Groups using a Fluorescamine Assay
This protocol provides a method to estimate the density of hydrazide groups on the polymer surface.
Materials:
-
This compound-modified polymer
-
Fluorescamine solution (1 mg/mL in acetone)
-
Borate Buffer (0.2 M, pH 8.5)
-
Standard solution of this compound of known concentration
-
Fluorometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound standard solution in Borate Buffer.
-
To a fixed volume of each standard, add a specific volume of fluorescamine solution and mix rapidly.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).
-
Plot fluorescence intensity versus hydrazide concentration to generate a standard curve.
-
-
Sample Measurement:
-
Suspend a known amount of the this compound-modified polymer in Borate Buffer.
-
Add the same volume of fluorescamine solution as used for the standards and mix.
-
Measure the fluorescence intensity.
-
-
Calculation: Determine the concentration of hydrazide groups on the polymer surface by interpolating the fluorescence reading from the standard curve. Express the result as moles of hydrazide per unit mass or surface area of the polymer.
Data Presentation
The following tables present illustrative data that could be obtained from the characterization of this compound-modified polymers.
Table 1: Surface Functionalization Efficiency
| Polymer Substrate | Activation Method | This compound Conc. (mM) | Surface Hydrazide Density (µmol/g) |
| Carboxylated Polystyrene Microspheres | EDC/NHS | 10 | 5.2 |
| Poly(acrylic acid)-grafted Film | EDC/NHS | 10 | 8.9 |
| Carboxylated Polystyrene Microspheres | EDC/NHS | 50 | 15.8 |
| Poly(acrylic acid)-grafted Film | EDC/NHS | 50 | 22.4 |
Table 2: Characterization of this compound-Modified Polymer Surface
| Polymer Sample | Contact Angle (°) | Surface Elemental Composition (XPS) - N 1s (%) | FTIR Characteristic Peaks (cm⁻¹) |
| Unmodified Carboxylated Polymer | 45 ± 3 | 0 | 1700 (C=O of COOH) |
| This compound-Modified Polymer | 75 ± 4 | 5.8 | 1650 (Amide I), 1540 (Amide II), 3300 (N-H stretch) |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for polymer surface modification with this compound.
Caption: Logical relationship of the chemical transformation on the polymer surface.
Caption: Signaling pathway for targeted drug delivery using the modified polymer.
Disclaimer
The protocols and data presented herein are for illustrative purposes and are based on established chemical principles. Researchers should optimize these protocols for their specific polymer systems and applications. The lack of specific literature on this compound for polymer surface modification necessitates careful validation and characterization of the resulting materials. Biocompatibility of the modified surfaces should be thoroughly assessed for any biological application.
Application of Heptanohydrazide in the Synthesis of Heterocyclic Compounds
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heptanohydrazide is a versatile building block in synthetic organic chemistry, serving as a key precursor for the synthesis of a variety of heterocyclic compounds. As a derivative of heptanoic acid, it incorporates a seven-carbon alkyl chain, which can impart lipophilicity to the final molecule, a desirable property in many drug candidates for improving membrane permeability and pharmacokinetic profiles. The reactivity of the hydrazide functional group allows for its participation in various cyclization reactions to form stable five- and six-membered heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds. This document provides detailed protocols for the application of this compound in the synthesis of pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridazinones, along with representative data and reaction pathways.
Synthesis of 3-Hexyl-5-substituted-Pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis and related methods, which involve the condensation of a β-dicarbonyl compound with a hydrazine derivative, is a common and efficient method for their preparation.[1][2] In this protocol, this compound reacts with a 1,3-diketone to yield a 1-acyl-pyrazole, which can be subsequently deacylated if desired, or the heptanoyl group can be retained as a key substituent.
Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)heptan-1-one
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add this compound (1.44 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired 3-hexyl-substituted pyrazole derivative.
Quantitative Data
The following table presents representative yields for the synthesis of pyrazoles using various acylhydrazides and 1,3-dicarbonyl compounds, which are analogous to the reaction with this compound.
| Acylhydrazide | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazole | 95 | [1] |
| Phenylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketones | 1,3,5-trisubstituted pyrazoles | 74-77 | [1] |
| Hydrazine Hydrate | α,β-unsaturated ketones (Chalcones) | 1,3,5-triarylpyrazoles | ~82 | [3] |
Reaction Pathway
References
Application Notes and Protocols: Heptanohydrazide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanohydrazide, a simple long-chain aliphatic hydrazide, serves as a valuable and versatile scaffold in the design and synthesis of novel enzyme inhibitors. While direct inhibitory activity of this compound itself is not extensively documented, its chemical structure provides a key building block for the generation of a diverse library of derivatives with potential therapeutic applications. The hydrazide moiety is a known pharmacophore that can be readily modified to interact with the active sites of various enzymes, particularly metalloenzymes such as Histone Deacetylases (HDACs). This document provides detailed application notes on the utility of this compound in this context and protocols for the synthesis and evaluation of its derivatives as enzyme inhibitors.
Hydrazides and their derivatives, known as hydrazones, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Many of these effects are achieved through the inhibition of specific enzymes.[1] For instance, certain hydrazide/hydrazine class compounds are known irreversible inhibitors of monoamine oxidase (MAO) enzymes, forming a covalent bond with the flavin coenzyme.[2] More recently, N-alkyl hydrazides have emerged as effective tools for the selective inhibition of specific HDAC enzymes, which are crucial regulators of gene expression and promising targets for cancer therapy.[3]
Application Notes
This compound as a Scaffold for Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.[4] HDAC inhibitors (HDACis) have emerged as a promising class of therapeutics, with several compounds approved for clinical use.[5]
The general structure of many HDACis consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a "linker" region that occupies the catalytic tunnel, and a "cap" group that interacts with the protein surface. This compound can serve as a precursor to the linker and cap regions of novel HDACis. The terminal hydrazide group can be further functionalized to introduce various cap structures, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The aliphatic seven-carbon chain of this compound can function as a hydrophobic linker.
Potential Mechanism of Action of this compound-Derived Inhibitors
The inhibitory mechanism of this compound derivatives will depend on the specific enzyme target and the nature of the chemical modifications. For metalloenzymes like HDACs, the primary mechanism of inhibition often involves the coordination of a metal-binding group to the catalytic metal ion (e.g., Zn²⁺).[5][6] While the hydrazide itself is not a classical strong zinc-binding group like hydroxamic acid, its derivatives can be designed to incorporate such functionalities.
Furthermore, the mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively.[7] Kinetic studies are essential to elucidate the precise mechanism of action for any newly synthesized this compound derivative.
Quantitative Data on Hydrazide-Based Enzyme Inhibitors
While specific inhibitory data for this compound is not available, the following tables summarize the inhibitory activities of various hydrazide and hydrazone derivatives against different enzyme targets. This data illustrates the potential for developing potent inhibitors from a hydrazide scaffold.
Table 1: Inhibition of α-Amylase and α-Glucosidase by Benzylidenehydrazine Derivatives [7]
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| Unsubstituted Derivative | 233.74 | >600 |
| 2,4-difluoro substituted | 116.19 | >600 |
| Acarbose (Standard) | 600.00 | 27.86 |
Table 2: Inhibition of Monoamine Oxidase A (hMAO-A) by Hydrazone Derivatives [2]
| Compound | hMAO-A IC50 (µM) | Ki (µM) | Inhibition Type |
| 2a | 0.342 | 0.188 | Competitive |
| 2b | 0.028 | 0.016 | Competitive |
Table 3: Inhibition of β-Glucuronidase by Phenoxyacetohydrazide Schiff Bases [8]
| Compound | β-Glucuronidase IC50 (µM) |
| 1 | 9.20 ± 0.32 |
| 5 | 9.47 ± 0.16 |
| 15 | 12.0 ± 0.16 |
| D-saccharic acid-1,4-lactone (Standard) | 48.4 ± 1.25 |
Table 4: Inhibition of Laccase by Hydrazide-Hydrazone Derivatives [9]
| Compound | Ki (µM) | Inhibition Type |
| 1c | 24 | Competitive |
| 2b | 674 | Competitive |
| 3g | 17.9 | Uncompetitive |
Experimental Protocols
Protocol 1: Synthesis of this compound from an Ester
This protocol describes the synthesis of this compound via the hydrazinolysis of an appropriate heptanoic acid ester (e.g., methyl heptanoate or ethyl heptanoate).[10][11]
Materials:
-
Methyl or Ethyl Heptanoate
-
Hydrazine Hydrate (95-98%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the heptanoic acid ester (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution while stirring.[11]
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-6 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Protocol 2: Synthesis of N'-Substituted this compound Derivatives (Schiff Bases)
This protocol outlines the general procedure for synthesizing N'-substituted this compound derivatives (hydrazones or Schiff bases) by reacting this compound with various aldehydes or ketones.[13][14]
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Dioxane
-
Catalytic amount of glacial acetic acid or hydrochloric acid (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or dioxane in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid or concentrated hydrochloric acid as a catalyst.[14]
-
The reaction mixture can be stirred at room temperature or refluxed for several hours, depending on the reactivity of the carbonyl compound.[15] Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled. The product may precipitate out of the solution and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Protocol 3: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a general fluorometric assay to screen for the inhibitory activity of synthesized this compound derivatives against HDAC enzymes.[16]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound test compounds and the positive control in the HDAC assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a 96-well black microplate, add the HDAC assay buffer, the diluted test compounds, and the HDAC enzyme solution. Include wells for a no-inhibitor control (enzyme + buffer + DMSO) and a blank (buffer only).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitors to interact with the enzyme.
-
Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).
-
Incubate for a short period (e.g., 15 minutes) at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
Protocol 4: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
Procedure:
-
Perform the enzyme inhibition assay (as described in Protocol 3) with a range of concentrations of the test compound (typically using serial dilutions).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * [1 - (Fluorescence of Inhibitor Well - Fluorescence of Blank) / (Fluorescence of No-Inhibitor Control - Fluorescence of Blank)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Synthesis of this compound and its N'-Substituted Derivatives
Caption: Workflow for the synthesis of this compound and its derivatives.
General Signaling Pathway of HDAC Inhibition
Caption: Mechanism of HDAC inhibition leading to gene expression.
Experimental Workflow for Enzyme Inhibitor Screening
Caption: Workflow for screening and evaluating enzyme inhibitors.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazides as Inhibitors of Histone Deacetylases. | Semantic Scholar [semanticscholar.org]
- 4. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 12. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.hcmue.edu.vn [journal.hcmue.edu.vn]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of Heptanohydrazide-Derived Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of hydrazones through the reaction of heptanohydrazide with various aldehydes and ketones. Hydrazones are a versatile class of organic compounds recognized for their wide range of biological activities, making them promising candidates in drug discovery and development. These application notes detail the synthesis, purification, and characterization of these compounds, along with their potential applications as enzyme inhibitors. The provided protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Hydrazones are characterized by the azometine group (-NHN=CH-) and are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The structural diversity of hydrazones, achieved by varying the carbonyl and hydrazide precursors, allows for the fine-tuning of their physicochemical and biological properties. This compound, an aliphatic hydrazide, serves as a valuable building block for the synthesis of novel hydrazone derivatives with potential therapeutic applications, including antimicrobial and enzyme-inhibitory activities.
Experimental Protocols
General Protocol for the Synthesis of N'-Alkylidene/Arylidene-Heptanohydrazide
This protocol is adapted from the synthesis of long-chain fatty acid hydrazones and can be applied to the reaction of this compound with various aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the desired aldehyde or ketone (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
The mixture is then refluxed with constant stirring for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is then poured into ice-cold water with stirring.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold distilled water and then dried.
-
Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is performed to purify the final product.
Characterization:
The structure of the synthesized hydrazones can be confirmed using various spectroscopic techniques, including:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic C=N (imine) and N-H stretching vibrations.
-
¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): To confirm the presence of protons in the expected chemical environments.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of hydrazones from long-chain aliphatic hydrazides, which can be extrapolated for reactions with this compound.
| Hydrazide | Carbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Undecanoic hydrazide | Methyl acetoacetate | Ethanol | Acetic Acid | 4 | 78 | [1] |
| Undecanoic hydrazide | Acetylacetone | Ethanol | Acetic Acid | 4 | 82 | [1] |
| Octadecanoic hydrazide | Methyl acetoacetate | Ethanol | Acetic Acid | 5 | 75 | [1] |
| Octadecanoic hydrazide | Acetylacetone | Ethanol | Acetic Acid | 5 | 80 | [1] |
Potential Applications in Drug Development: Enzyme Inhibition
This compound-derived hydrazones are of significant interest in drug development due to their potential to act as enzyme inhibitors. Two notable targets are acetylcholinesterase (AChE) and DNA gyrase.
Acetylcholinesterase (AChE) Inhibition
Mechanism of Action: Acetylcholinesterase is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Hydrazone derivatives can act as competitive or non-competitive inhibitors by binding to the active site or allosteric sites of the enzyme, thereby preventing the hydrolysis of acetylcholine.
DNA Gyrase Inhibition
Mechanism of Action: DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, resulting in bacterial cell death. Certain hydrazone derivatives have been shown to inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
Conclusion
The reaction of this compound with aldehydes and ketones provides a straightforward and efficient method for the synthesis of a diverse library of hydrazone derivatives. These compounds hold significant promise as lead structures in drug discovery, particularly as enzyme inhibitors. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Heptanohydrazide in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of heptanohydrazide and its derivatives in material science, with a primary focus on its role as a corrosion inhibitor. While research on this compound in polymer synthesis, metal-organic frameworks (MOFs), and surface functionalization is limited, this report extrapolates potential applications based on the known reactivity of the hydrazide functional group.
Corrosion Inhibition
This compound and other long-chain fatty hydrazides have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments.[1][2] The inhibitive properties are attributed to the adsorption of the hydrazide molecules onto the metal surface, forming a protective layer that hinders the corrosion process.[3][4]
Application Note: this compound as a Corrosion Inhibitor for Mild Steel in HCl
This compound can be effectively employed to mitigate the corrosion of mild steel in 1 M hydrochloric acid solutions. The molecule adsorbs onto the steel surface through a combination of physical and chemical interactions. The lone pair of electrons on the nitrogen atoms and the polar carbonyl group can interact with the vacant d-orbitals of iron atoms, leading to the formation of a coordinate bond (chemisorption).[5] The hydrophobic heptyl chain provides a barrier against the corrosive medium.
Quantitative Data Summary:
| Inhibitor | Concentration | Medium | Metal | Inhibition Efficiency (%) | Reference |
| Long Chain Fatty Hydrazides (LCFH) | 50 mg/L | 1 M HCl | Low-carbon steel | 98.42% | [1] |
| Poly(N-acryloyl-N'-cyanoacetohydrazide) (PACAH) | 500 ppm | 1 M HCl | Mild Steel | 96.79% | [3][4] |
| N-acryloyl-N'-cyanoacetohydrazide (ACAH) | 500 ppm | 1 M HCl | Mild Steel | 88.66% | [3][4] |
| Cyanoacetohydrazide (CAH) | 500 ppm | 1 M HCl | Mild Steel | 39.79% | [3][4] |
| Hydrazide Derivative (H1) | 20 x 10⁻⁶ M | 1 M HCl | Carbon Steel | 91.7% - 96.5% (at 45°C) | [6] |
| 1-phenyl-2-(1-phenylethylidene)hydrazine (MPEH) | 0.005 M | 1 M HCl | Mild Steel | 95.1% | [7] |
| 2-acetylpyrazine | 0.5 mM | 1 M HCl | Mild Steel | 92.7% | [8] |
Mechanism of Corrosion Inhibition:
The primary mechanism of corrosion inhibition by this compound involves the adsorption of the molecule onto the metal surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm.[1][3] This adsorption process blocks the active corrosion sites on the metal surface, thereby reducing the rate of both anodic and cathodic reactions.
Experimental Protocol: Evaluation of this compound as a Corrosion Inhibitor
This protocol outlines the methodology for assessing the corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution using electrochemical techniques.
1. Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)[6]
-
Potentiostat/Galvanostat with EIS capability
-
Glass corrosion cell
-
This compound
-
Hydrochloric acid (37%)
-
Distilled water
-
Analytical balance
-
Polishing papers of various grades
2. Preparation of Test Solution and Electrodes:
-
Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.
-
Prepare stock solutions of this compound in 1 M HCl at various concentrations (e.g., 50, 100, 200, 500 ppm).
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
3. Electrochemical Measurements:
-
Assemble the three-electrode corrosion cell with the mild steel coupon as the working electrode, platinum foil as the counter electrode, and SCE as the reference electrode.
-
Fill the cell with the test solution (1 M HCl with and without different concentrations of this compound).
-
Allow the system to stabilize for a certain period (e.g., 1 hour) to reach a steady open circuit potential (OCP).
a. Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
b. Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
-
4. Surface Analysis (Optional):
-
After immersion in the test solutions, analyze the surface of the mild steel coupons using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to observe the surface morphology and confirm the formation of a protective film.[3][4]
Polymer Synthesis
The hydrazide group is a versatile functional group for polymer synthesis, particularly in the formation of polyhydrazides and polyamides. While specific research on the use of this compound in polymerization is scarce, its structure suggests potential as a monomer or a modifying agent.
Application Note: Potential of this compound in Polymer Synthesis
This compound could potentially be used in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyhydrazides. These polymers may exhibit interesting properties due to the presence of the long alkyl chain, such as increased solubility in organic solvents and modified thermal properties. Additionally, the hydrazide group can undergo oxidative coupling to form poly(diacylhydrazine)s.[9]
Experimental Protocol: Exploratory Synthesis of a Polyhydrazide from this compound
This protocol provides a general procedure for the exploratory synthesis of a polyhydrazide from this compound and a dicarboxylic acid chloride.
1. Materials and Equipment:
-
This compound
-
A dicarboxylic acid chloride (e.g., adipoyl chloride, terephthaloyl chloride)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
-
An acid scavenger (e.g., triethylamine, pyridine)
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Precipitating solvent (e.g., methanol, ethanol)
-
Vacuum filtration apparatus
2. Synthesis Procedure:
-
Dissolve a known amount of this compound and the acid scavenger in the anhydrous aprotic solvent in the three-necked flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the dicarboxylic acid chloride dissolved in the same solvent to the flask with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with the precipitating solvent and water to remove unreacted monomers and salts.
-
Dry the polymer under vacuum at a moderate temperature.
3. Characterization:
-
Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Metal-Organic Frameworks (MOFs)
Currently, there is no direct evidence in the searched literature for the use of this compound as a linker in the synthesis of MOFs. However, the hydrazide functional group offers potential coordination sites for metal ions.
Application Note: Hypothetical Role of this compound in MOF Synthesis
This compound or a dicarboxylic acid derivative of heptane could potentially act as an organic linker in the synthesis of MOFs. The nitrogen and oxygen atoms of the hydrazide group could coordinate to metal centers, forming a porous framework. The long alkyl chain would likely influence the porosity and hydrophobicity of the resulting MOF.
Surface Functionalization
Application Note: Potential for Surface Functionalization with this compound
This compound could be used to modify surfaces containing complementary functional groups, such as aldehydes or ketones, through the formation of a stable hydrazone linkage. This could be employed to alter the surface properties of materials, for instance, to increase hydrophobicity due to the heptyl chain.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fayoum.edu.eg [fayoum.edu.eg]
- 5. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common side reactions in Heptanohydrazide synthesis
Welcome to the technical support center for Heptanohydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Incomplete Reaction: The reaction between the heptanoic acid ester and hydrazine hydrate may not have gone to completion.
-
Solution: Ensure the reaction is heated for an adequate duration. A typical reaction time is around 6 hours at a temperature of 88-112°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.
-
-
Suboptimal Molar Ratio: An incorrect ratio of hydrazine hydrate to the ester can limit the conversion.
-
Solution: A slight excess of hydrazine hydrate is generally recommended. A molar ratio of ester to 80% hydrazine hydrate of approximately 1:1.5 is often effective.[1]
-
-
Inefficient Removal of Byproducts: The alcohol (e.g., ethanol if using ethyl heptanoate) and water produced during the reaction can shift the equilibrium back towards the reactants.
-
Solution: Employ a distillation setup to remove the lower-boiling alcohol and water as they are formed. This is a key strategy for driving the reaction to completion and achieving high yields.[1]
-
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction and purification steps.
-
Solution: After the reaction, excess hydrazine hydrate, water, and any unreacted ester can be removed by vacuum distillation.[1] Careful handling during this step is crucial to minimize product loss.
-
Q2: I am observing an impurity with a higher molecular weight than this compound in my mass spectrum. What could it be?
A2: A common higher molecular weight byproduct is the N,N'-diheptanoylhydrazine. This occurs when a second molecule of the heptanoyl group reacts with the already formed this compound.
-
Cause: This side reaction is more prevalent when using highly reactive starting materials like acid chlorides. While less common with esters, it can still occur, especially with prolonged reaction times or high temperatures.
-
Troubleshooting:
-
Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and stop it once the starting ester is consumed.
-
Use of Ester: The use of heptanoic acid esters instead of heptanoyl chloride significantly reduces the formation of this di-acylated byproduct.[2]
-
Purification: This byproduct can often be separated from this compound by column chromatography or careful distillation.
-
Q3: My final product appears discolored. What is the cause and how can I obtain a pure, white product?
A3: Discoloration can arise from several sources:
-
High-Temperature Side Reactions: Heating the reaction mixture at excessively high temperatures can lead to the formation of colored impurities, potentially including tetrazine compounds formed from the intermolecular condensation of hydrazides.[1]
-
Impurities in Starting Materials: Ensure the purity of your starting materials (heptanoic acid ester and hydrazine hydrate).
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature within the recommended range (88-112°C).[1]
-
Purification: Recrystallization of the crude product from a suitable solvent can often remove colored impurities. Alternatively, vacuum distillation can yield a colorless product.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from ethyl heptanoate and 80% hydrazine hydrate, based on literature data.[1]
| Parameter | Value |
| Starting Materials | Ethyl heptanoate, 80% Hydrazine Hydrate |
| Molar Ratio (Ester:Hydrazine Hydrate) | 1 : 1.5 |
| Reaction Temperature | 88 - 112 °C |
| Reaction Time | 6 hours |
| Purification Method | Vacuum Distillation |
| Reported Yield | 93% |
Experimental Protocols
Synthesis of this compound from Ethyl Heptanoate [1]
-
Apparatus Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a thermometer, and a distillation column.
-
Charging Reactants: To the flask, add 158 g of ethyl heptanoate and 75 g of 80% hydrazine hydrate.
-
Reaction: Begin stirring and heat the mixture. Allow the mixture to reflux for approximately 30 minutes.
-
Byproduct Removal: Increase the heat to bring the temperature at the top of the distillation column to 75-85°C. This will allow for the removal of the ethanol and water byproducts. Maintain the reaction temperature between 88-112°C.
-
Reaction Monitoring: Continue the reaction for 6 hours. The reaction can be monitored by TLC.
-
Workup: After the reaction is complete, stop heating and allow the mixture to cool.
-
Purification: Purify the crude product by vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted ethyl heptanoate to yield the final this compound product.
Visualizations
Below are diagrams illustrating the chemical pathways and a troubleshooting workflow for this compound synthesis.
Caption: Reaction scheme for this compound synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Stability issues and proper storage of Heptanohydrazide
Disclaimer: The following information is a general guide based on the chemical properties of hydrazide compounds and established principles of pharmaceutical stability testing. As of November 2025, specific stability and degradation data for Heptanohydrazide is not extensively available in published literature. Researchers should always perform their own stability assessments for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned slightly yellow. Is it still usable?
A slight yellow discoloration can be an initial sign of degradation, possibly due to oxidation or hydrolysis. While minor color change might not significantly impact its primary use in some initial research stages, it is crucial to verify the purity and concentration of the solution before proceeding with sensitive experiments. For quantitative studies or use in cell-based assays, it is highly recommended to use a fresh, colorless solution.
Q2: I've been storing this compound at room temperature. Is this appropriate?
While short-term storage at controlled room temperature might be acceptable for the solid powder, long-term stability is likely compromised. For optimal stability, this compound powder should be stored in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated (2-8 °C). Solutions of this compound are generally less stable and should be prepared fresh. If storage of a solution is necessary, it should be aliquoted and frozen (-20 °C or below) to minimize degradation.
Q3: Can I dissolve this compound in water for my experiments?
This compound has limited solubility in water. While it may be soluble at low concentrations, for higher concentrations, the use of organic co-solvents such as DMSO or ethanol followed by dilution in aqueous buffer is a common practice. However, be aware that the pH of the final aqueous solution can significantly impact the stability of the hydrazide group.
Q4: What are the primary degradation pathways for this compound?
Based on the general chemistry of hydrazides, the two most probable degradation pathways for this compound are:
-
Hydrolysis: The amide bond of the hydrazide is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of heptanoic acid and hydrazine.
-
Oxidation: The hydrazide functional group can be oxidized, especially in the presence of trace metals or atmospheric oxygen.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to lower effective concentration or interfering degradation products. | 1. Prepare a fresh stock solution of this compound. 2. Perform a purity analysis of your stored compound (e.g., via HPLC). 3. Ensure proper storage conditions are being met (see storage recommendations below). |
| Precipitate forms in an aqueous solution of this compound. | 1. Poor solubility at the prepared concentration. 2. Change in pH affecting solubility. 3. Degradation product (e.g., heptanoic acid) precipitating out. | 1. Try preparing a more dilute solution. 2. Use a co-solvent like DMSO or ethanol before diluting in an aqueous buffer. 3. Check the pH of your solution and adjust if necessary, keeping in mind the impact on stability. |
| Loss of activity in a time-course experiment. | Instability of this compound in the experimental medium over time. | 1. Prepare fresh this compound solutions for each time point if possible. 2. Perform a stability study of this compound in your specific experimental buffer to determine its half-life. |
Proper Storage and Handling
Proper storage is critical to ensure the stability and shelf-life of this compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid Powder | 2-8 °C, in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize thermal degradation, hydrolysis from atmospheric moisture, and photo-oxidation. |
| Stock Solutions (in organic solvent, e.g., DMSO) | Aliquoted and stored at ≤ -20 °C. Minimize freeze-thaw cycles. | To prevent degradation in solution, which is generally faster than in the solid state. |
| Aqueous Solutions | Not recommended for storage. Prepare fresh before use. | Hydrazides are susceptible to hydrolysis in aqueous environments. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 105 °C for 24 hours. Also, heat a stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient without interference from degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to separate compounds with a range of polarities. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
-
Method Validation: Inject the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Technical Support Center: N,N'-Diacylhydrazine Byproduct Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of N,N'-diacylhydrazine byproducts during chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during reactions where N,N'-diacylhydrazine is an undesired byproduct.
Problem 1: Significant formation of N,N'-diacylhydrazine byproduct detected.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry: An insufficient excess of hydrazine or a hydrazide derivative is used. The initially formed mono-acylhydrazide acts as a nucleophile and reacts with another activated carboxylic acid molecule. | Use a significant excess of hydrazine hydrate (e.g., 5-20 equivalents) when synthesizing hydrazides from esters.[1] For couplings involving a pre-formed hydrazide, ensure a slight excess of the hydrazide relative to the coupling partner. |
| High Reaction Temperature: Elevated temperatures can increase the rate of the undesired second acylation reaction. | Maintain a low reaction temperature (e.g., 0 °C to room temperature), especially during the addition of the activating agent and the carboxylic acid. |
| Inappropriate Coupling Reagent: Some coupling reagents may lead to over-activation of the carboxylic acid, promoting the formation of the diacylhydrazine byproduct. | Consider using coupling reagents known for milder activation, such as those based on uronium or phosphonium salts in combination with additives like HOBt or OxymaPure, which can help suppress side reactions.[2][3] |
| Slow Addition of Reagents: Slow addition of the activated carboxylic acid to the hydrazine can lead to localized high concentrations of the activated species, favoring the double addition. | Employ a rapid and efficient mixing protocol. Consider adding the hydrazine or hydrazide solution to the activated carboxylic acid rather than the reverse. |
| Lack of Protecting Groups: The reactivity of the nitrogen atoms in hydrazine allows for double acylation. | For complex syntheses, consider using a hydrazine derivative with one nitrogen atom protected (e.g., a Boc-protected hydrazine). This protection can be removed in a subsequent step. |
Problem 2: Difficulty in separating the desired mono-acylhydrazide from the N,N'-diacylhydrazine byproduct.
| Potential Cause | Suggested Solution |
| Similar Polarity: The desired product and the byproduct may have very similar polarities, making chromatographic separation challenging. | Optimize the reaction conditions to minimize the formation of the byproduct in the first place. If separation is necessary, explore different solvent systems for chromatography or consider recrystallization, as the more symmetrical diacylhydrazine may have different crystallization properties. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of N,N'-diacylhydrazine byproducts?
A1: The formation of N,N'-diacylhydrazine byproducts typically occurs through a two-step acylation process. First, a molecule of hydrazine reacts with an activated carboxylic acid to form the desired mono-acylhydrazide. This mono-acylhydrazide, still possessing a reactive N-H group, can then act as a nucleophile and react with a second molecule of the activated carboxylic acid to yield the undesired N,N'-diacylhydrazine.
Q2: How does stoichiometry control help in preventing this byproduct?
A2: By using a large excess of hydrazine or a hydrazine derivative, the probability of an activated carboxylic acid molecule encountering a hydrazine molecule is much higher than it encountering an already-formed mono-acylhydrazide molecule. This statistical advantage significantly favors the formation of the desired mono-acylhydrazide.[1]
Q3: Are there specific activating agents that are more prone to causing this side reaction?
A3: While direct comparative studies are limited, highly reactive coupling reagents that rapidly generate a large concentration of the activated carboxylic acid could potentially increase the likelihood of the second acylation. The choice of coupling reagent should be tailored to the specific substrates. For sensitive reactions, reagents like HATU or COMU, often used in peptide synthesis for their efficiency and ability to reduce side reactions, might be advantageous.[3]
Q4: Can solvent choice influence the formation of N,N'-diacylhydrazine?
A4: Yes, the solvent can play a role. A solvent that ensures the homogeneity of the reaction mixture and allows for efficient heat dissipation is crucial. For the synthesis of hydrazides from esters, polar protic solvents like methanol or ethanol are commonly used.[1][4]
Q5: Is it possible to cleave an unwanted N,N'-diacylhydrazine back to a mono-acylhydrazide?
A5: Generally, the N,N'-diacylhydrazine bond is stable, and selective cleavage to the mono-acylhydrazide is not a straightforward process. Prevention of its formation is the most effective strategy.
Experimental Protocols
Protocol 1: Synthesis of a Mono-acylhydrazide from an Ester with Minimized Diacylhydrazine Formation
This protocol is adapted from general procedures for the synthesis of hydrazides from esters.[1][4]
-
Materials:
-
Methyl or Ethyl Ester of the Carboxylic Acid (1 equivalent)
-
Hydrazine Hydrate (80% solution in water, 10 equivalents)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the ester in ethanol or methanol in a round-bottom flask.
-
Add the 10 equivalents of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product and/or to dissolve excess hydrazine hydrate.
-
Collect the solid product by filtration, wash with water, and dry.
-
Protocol 2: Coupling of a Carboxylic Acid to a Hydrazide using a Coupling Reagent
This protocol provides a general method for the acylation of a hydrazide while minimizing the formation of the diacylhydrazine byproduct.
-
Materials:
-
Carboxylic Acid (1 equivalent)
-
Hydrazide (1.1 equivalents)
-
Coupling Reagent (e.g., HBTU, 1.1 equivalents)
-
Base (e.g., Diisopropylethylamine - DIPEA, 2.2 equivalents)
-
Anhydrous Solvent (e.g., Dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid and the coupling reagent in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the hydrazide in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the activated carboxylic acid to the hydrazide solution at 0 °C with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Pathway of N,N'-diacylhydrazine byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Purification of Alkyl Hydrazides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of alkyl hydrazides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in alkyl hydrazide synthesis?
A1: Common impurities include unreacted starting materials, such as the parent ester or acyl chloride, and excess hydrazine hydrate.[1][2] Depending on the reaction conditions, side products from undesired reactions can also be present. Additionally, the hydrazine starting material itself may contain impurities like water and ammonia.[3]
Q2: Which analytical methods are most suitable for assessing the purity of alkyl hydrazides?
A2: A combination of techniques is often employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[4][5] When coupled with Mass Spectrometry (MS), these methods can also help in identifying unknown impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the desired product and identifying impurities with distinct signals.[6]
Q3: My alkyl hydrazide appears to be unstable. What are the common degradation pathways?
A3: Alkyl hydrazides can be susceptible to oxidation and hydrolysis.[3][7] Mono- and di-alkylhydrazines are known to readily oxidize in the air.[3] Some hydrazides and their hydrazone derivatives can be unstable on acidic media like standard silica gel, leading to decomposition during chromatographic purification.[8][9] The hydrolytic stability of related hydrazones is known to be pH-dependent, with hydrolysis being catalyzed by acid.[7]
Q4: Are there any specific safety precautions for handling alkyl hydrazides?
A4: Yes. Hydrazine and its derivatives are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Many are toxic, and some are considered potential carcinogens or genotoxic impurities.[5][10] It is crucial to consult the Safety Data Sheet (SDS) for the specific alkyl hydrazide and related reagents before beginning any work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation |
| Low or No Recovery from Silica Gel Column | 1. Compound is highly polar and irreversibly adsorbed. 2. Compound decomposed on the acidic silica gel. | 1. Increase the polarity of the mobile phase significantly (e.g., add methanol or ammonia to the eluent). 2. Test compound stability on a TLC plate first. If it degrades, use deactivated silica gel, alumina, or an alternative method like recrystallization. | [8][9] |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities preventing lattice formation. 2. The compound is intrinsically an oil at room temperature. | 1. Attempt purification by flash column chromatography to remove impurities. 2. Try triturating the oil with a cold non-polar solvent (e.g., n-hexane, pentane) while scratching with a glass rod to induce solidification. 3. Attempt recrystallization from a different solvent system, such as using acetonitrile. | [6][11] |
| Multiple Spots or Broad Streaks on TLC | 1. The compound is degrading on the TLC plate. 2. The compound is basic, leading to poor interaction with the acidic silica. 3. The sample is overloaded. | 1. Run a 2D TLC to check for stability. 2. Add a small amount of a basic modifier like triethylamine (~1%) to the eluting solvent. 3. Spot a more dilute solution of your crude material on the TLC plate. | [9][11] |
| Persistent Impurity After Recrystallization | 1. The impurity has similar solubility to the product in the chosen solvent. 2. The impurity is co-crystallizing with the product. | 1. Try a different solvent or a mixed-solvent system for recrystallization. 2. If the impurity is present in a significant amount, consider using flash chromatography first to reduce its concentration before attempting recrystallization. | [6] |
| Product Yield Decreases with Successive Purifications | 1. Material loss is inherent in each purification step. 2. The compound is partially unstable under the purification conditions (e.g., heat during recrystallization, prolonged exposure to silica). | 1. Minimize the number of purification steps if possible. 2. For recrystallization, ensure you are using the minimum amount of hot solvent. For chromatography, work efficiently to minimize the time the compound spends on the column. | [6][9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for solid crude products where impurities have different solubility profiles from the desired compound.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude alkyl hydrazide in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is for compounds that show instability on standard silica gel.
-
Preparation of Deactivated Silica: Create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add triethylamine (Et₃N) to constitute 1-2% of the total slurry volume. Stir for 5-10 minutes. This neutralizes the acidic sites on the silica.
-
Column Packing: Pack a chromatography column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using a solvent system determined by prior TLC analysis (using TLC plates also eluted with a solvent containing ~1% Et₃N).[11]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visual Workflows
Caption: General workflow for alkyl hydrazide synthesis and purification.
Caption: Troubleshooting decision tree for alkyl hydrazide purification.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Heptanohydrazide Solubility and Biological Assay Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Heptanohydrazide for biological assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into its potential mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small molecule with the chemical formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol .[1][2] It exists as a solid at room temperature.[1]
Q2: I am having trouble dissolving this compound for my experiment. What are the recommended solvents?
This compound is predicted to have low solubility in water but should be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For most biological assays, it is recommended to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 1% (v/v), and ideally at or below 0.5%, to minimize cytotoxic effects.[3][4][5][6] Always perform a vehicle control (medium with the same final DMSO concentration as your treatment) to account for any solvent effects.
Q4: My this compound precipitates out of solution when I add it to my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: Your working concentration might be above the solubility limit of this compound in the final aqueous buffer.
-
Optimize the dilution method: Instead of adding the this compound stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing, and then gradually add the rest of the buffer.
-
Use a surfactant: In some biochemical (cell-free) assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help maintain the solubility of hydrophobic compounds. However, be cautious as surfactants can interfere with some biological assays and are generally not suitable for cell-based assays.
-
Consider alternative solvents: If DMSO is problematic, ethanol can be an alternative, but it also has cytotoxic potential.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Predicted Solubility of this compound
The following table summarizes the computationally predicted solubility of this compound in common laboratory solvents. These values are estimates and should be used as a guideline for initial experiments.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (M) | Notes |
| Water | ~ 0.8 | ~ 0.0056 | Low solubility, not ideal for stock solutions. |
| DMSO | > 100 | > 0.69 | High solubility, recommended for stock solutions. |
| Ethanol | > 50 | > 0.35 | Good solubility, can be an alternative to DMSO. |
Note: Solubility predictions were generated using publicly available cheminformatics tools.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh out 14.42 mg of this compound.
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
This protocol provides a general method for diluting the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Important: Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%).
-
For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock to 999 µL of cell culture medium.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest treatment concentration.
-
Add the diluted this compound solutions and the vehicle control to your cell cultures.
Protocol 3: Assessing the Stability of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound in your experimental buffer over time.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., cell culture medium, PBS)
-
Incubator at the experimental temperature (e.g., 37°C)
-
Analytical method to quantify this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the desired working concentration.
-
Immediately take a sample (time point 0) and analyze the concentration of this compound using your chosen analytical method.
-
Incubate the remaining solution at the experimental temperature.
-
Take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the concentration of this compound in each sample.
-
Plot the concentration of this compound versus time to determine its stability. A decrease in concentration over time indicates degradation.
Potential Signaling Pathway and Mechanism of Action
While the specific biological targets of this compound are not well-characterized, its structural similarity to short-chain fatty acids suggests a potential role as a modulator of cellular signaling pathways influenced by these molecules. One prominent target of short-chain fatty acids is the family of Histone Deacetylases (HDACs) .[7][8]
Short-chain fatty acids like butyrate are known to be inhibitors of class I and IIa HDACs.[7][8] By inhibiting HDACs, these molecules can lead to an increase in histone acetylation, which in turn alters chromatin structure and gene expression. This can have profound effects on various cellular processes, including cell cycle progression, differentiation, and apoptosis. It is plausible that this compound could act as an HDAC inhibitor.[9]
Caption: A proposed signaling pathway for this compound via HDAC inhibition.
Further experimental validation, such as in vitro HDAC activity assays and western blotting for acetylated histones in this compound-treated cells, would be required to confirm this hypothesis.
References
- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]
- 3. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. Using cheminformatics to predict water solubility - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchprofiles.kettering.edu [researchprofiles.kettering.edu]
- 8. Effects of short-chain fatty acids in inhibiting HDAC and activating p38 MAPK are critical for promoting B10 cell generation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Overcoming poor reactivity of Heptanohydrazide in specific solvents
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with the reactivity of heptanohydrazide in various solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor reactivity in a specific solvent?
Poor reactivity of this compound can stem from several factors, primarily related to solvent choice. Protic solvents, such as alcohols (methanol, ethanol) and water, can form hydrogen bonds with the hydrazide functional group. This solvation shell around the nucleophilic nitrogen atom hinders its ability to attack an electrophile, thereby reducing reactivity. Additionally, the long heptyl chain of this compound can lead to poor solubility in highly polar or aqueous solvents, further impeding reaction rates.
Q2: What are the recommended solvents for reactions involving this compound?
For reactions where this compound acts as a nucleophile, polar aprotic solvents are generally recommended. These solvents, which include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), do not form strong hydrogen bonds with the hydrazide. This leaves the nucleophilic nitrogen more available for reaction. The choice of solvent may also depend on the solubility of other reactants.
Q3: How does temperature influence the reactivity of this compound?
Increasing the reaction temperature typically increases the rate of reaction. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. If this compound is exhibiting poor reactivity at room temperature, gently heating the reaction mixture can often improve the reaction rate and yield. However, be mindful of the thermal stability of all reactants and products to avoid degradation.
Q4: Can a catalyst be used to enhance the reaction rate?
Yes, acid catalysis is commonly employed to accelerate reactions involving hydrazides, particularly in the formation of hydrazones from aldehydes and ketones. A catalytic amount of a weak acid, such as acetic acid, or a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH), can protonate the electrophile (e.g., the carbonyl oxygen), making it more susceptible to nucleophilic attack by the this compound.
Q5: How can I monitor the progress of my reaction with this compound?
The progress of a reaction involving this compound can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method to track the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.
Q6: What are common side reactions, and how can they be minimized?
A common side reaction is the formation of an azine, which can occur if the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more likely to happen if there is an excess of the carbonyl compound. To minimize this, it is advisable to use a stoichiometric amount or a slight excess of this compound. Other potential side reactions depend on the specific nature of the reactants and can often be mitigated by optimizing the reaction conditions, such as temperature and reaction time.
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor Solubility of this compound | - Perform a solvent screen to identify a solvent in which all reactants are soluble. A mixture of solvents may also be effective.- Gently heat the reaction mixture to increase solubility. |
| Low Nucleophilicity in the Chosen Solvent | - If using a protic solvent (e.g., methanol, ethanol), switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the nucleophilicity of this compound. |
| Insufficient Reactivity of the Electrophile | - Add a catalytic amount of a weak acid (e.g., acetic acid) to activate the electrophile, especially in reactions with aldehydes and ketones. |
| Degradation of this compound | - Ensure the this compound is fresh and has been stored under appropriate conditions (cool, dry, and away from light).- Confirm the purity of the starting material using analytical techniques like NMR or melting point analysis. |
Problem: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., Azine Formation) | - Adjust the stoichiometry of the reactants. Use a 1:1 molar ratio or a slight excess of this compound.- Optimize the reaction temperature and time to favor the formation of the desired product. |
| Impure Starting Materials | - Purify all starting materials before use.- Characterize the starting materials to confirm their identity and purity. |
Quantitative Data on Solvent Effects
| Solvent | Solvent Type | Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Fast | High polarity solvates the transition state; no hydrogen bonding to the nucleophile. |
| Dimethylformamide (DMF) | Polar Aprotic | Fast | Good at solvating cations and does not hydrogen bond to the nucleophile. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Fast | Less polar than DMF and DMSO but still a good choice for many reactions. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Moderate | Lower polarity may reduce solubility of polar reactants. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate | Similar to THF, solubility can be a limiting factor. |
| Ethanol | Polar Protic | Slow | Hydrogen bonding from the solvent deactivates the nucleophilic hydrazide. |
| Methanol | Polar Protic | Slow to Very Slow | Stronger hydrogen bonding than ethanol, leading to greater deactivation of the nucleophile. |
| Water | Polar Protic | Very Slow | Significant hydrogen bonding and potential for hydrolysis of reactants or products. |
Disclaimer: This data is illustrative and intended to show general trends. Actual reaction rates will depend on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Formation of a Heptanohydrazone
This protocol describes a general method for the reaction of this compound with an aldehyde to form a heptanohydrazone, with acid catalysis.
Materials:
-
This compound
-
Aldehyde
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (or another suitable drying agent)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the aldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization:
-
Confirm the structure of the purified product using NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.
Visual Guides
Caption: Troubleshooting workflow for poor this compound reactivity.
Caption: Effect of solvent type on this compound nucleophilicity.
Technical Support Center: Monitoring Heptanohydrazide Reactions
Welcome to the technical support center for the analytical monitoring of heptanohydrazide and related aliphatic hydrazide reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound reactions, particularly when using HPLC and LC-MS techniques.
Issue 1: Poor or No Chromatographic Peak for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Instability | This compound and other aliphatic hydrazides can be prone to degradation, especially in certain solvents or at non-neutral pH. Prepare fresh solutions in a neutral, aprotic solvent like acetonitrile. Analyze samples as quickly as possible after preparation. | A detectable and reproducible peak for this compound should appear. |
| Lack of a Chromophore | This compound lacks a strong UV-absorbing chromophore, leading to poor detection by UV-Vis detectors.[1] | Derivatization will introduce a chromophore, allowing for sensitive UV-Vis detection. |
| Inappropriate Column Chemistry | As a small, polar molecule, this compound may exhibit poor retention on standard C18 columns. | Improved retention and peak shape on the chromatogram. |
| Suboptimal Mobile Phase | The mobile phase composition may not be suitable for retaining and eluting this compound. | Better peak shape and retention time. |
Issue 2: Inconsistent Quantification and Poor Reproducibility in LC-MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3] | Reduced variability in analyte response and improved accuracy. |
| Analyte Instability in Matrix | This compound may be unstable in biological matrices, leading to degradation between sample collection and analysis. | Consistent and higher recovery of the analyte. |
| In-source Fragmentation | The analyte may be fragmenting in the ion source of the mass spectrometer before mass analysis. | Increased intensity of the precursor ion and improved signal-to-noise ratio. |
| Carryover | Residual analyte from a previous injection can adsorb to surfaces in the autosampler or column, leading to contamination of subsequent runs. | Blank injections should show no significant peak at the retention time of the analyte. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by HPLC with UV detection?
A1: this compound, like many aliphatic hydrazides, does not possess a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[1] Consequently, its detection using a standard UV-Vis detector is very insensitive. Derivatization is a process where the analyte is chemically modified to attach a "tag" or "label" that has strong UV absorbance.[1] This significantly enhances the detectability of the compound.
Q2: What are some common derivatization reagents for hydrazides?
A2: Hydrazides readily react with aldehydes and ketones to form stable hydrazones. Reagents containing an aromatic aldehyde group are often used as they introduce a strong chromophore. Common examples include:
-
p-Nitrobenzaldehyde: Reacts with the hydrazide to form a highly conjugated hydrazone with strong UV absorbance.
-
2-Hydroxy-1-naphthaldehyde: Forms a derivative that can be detected at longer wavelengths, potentially reducing interference from matrix components.[4]
-
Dansyl hydrazine: Used to create fluorescent derivatives for highly sensitive fluorescence detection.[1]
Q3: How can I assess the stability of this compound in my samples?
A3: A forced degradation study is the most effective way to understand the stability of this compound under various stress conditions.[5][6][7] This involves exposing solutions of the compound to:
-
Acidic and basic conditions: (e.g., 0.1 M HCl, 0.1 M NaOH) to assess hydrolysis.
-
Oxidative stress: (e.g., 3% H₂O₂) to evaluate susceptibility to oxidation.
-
Thermal stress: (e.g., heating at 60-80°C) to check for heat-induced degradation.
-
Photostability: Exposure to UV and visible light to assess light sensitivity.
By analyzing the samples at different time points under these conditions, you can identify potential degradation pathways and develop appropriate sample handling and storage procedures.
Q4: What is "matrix effect" in LC-MS analysis and how can I mitigate it for this compound?
A4: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][8][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.
To mitigate matrix effects for this compound analysis:
-
Improve sample preparation: Use more selective extraction techniques like solid-phase extraction (SPE) to remove interfering components.
-
Optimize chromatography: Adjust the mobile phase gradient and column chemistry to achieve better separation of this compound from matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): An ideal SIL-IS for this compound would be one labeled with ¹³C or ¹⁵N. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
Experimental Protocols
Protocol 1: General Pre-column Derivatization of Aliphatic Hydrazides for HPLC-UV Analysis
This protocol provides a general starting point for the derivatization of aliphatic hydrazides like this compound using an aromatic aldehyde. Note: This protocol should be optimized for your specific application.
-
Reagent Preparation:
-
Prepare a 10 mM solution of the aliphatic hydrazide in acetonitrile.
-
Prepare a 50 mM solution of a suitable aromatic aldehyde derivatizing reagent (e.g., p-nitrobenzaldehyde) in acetonitrile.
-
Prepare a 1% (v/v) solution of a weak acid catalyst (e.g., acetic acid) in acetonitrile.
-
-
Derivatization Reaction:
-
In a clean vial, mix 100 µL of the hydrazide solution with 200 µL of the derivatizing reagent solution.
-
Add 50 µL of the catalyst solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
Sample Analysis:
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Monitor the chromatogram at the wavelength of maximum absorbance for the resulting hydrazone.
-
Protocol 2: Forced Degradation Study for an Aliphatic Hydrazide
This protocol outlines a general procedure for conducting a forced degradation study.[5][6][7]
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the aliphatic hydrazide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor peak shape in this compound analysis.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Heptanoic acid analytical standard | 111-14-8 [sigmaaldrich.com]
- 3. chromsoc.jp [chromsoc.jp]
- 4. Heptanoic acid,hydrazide | CAS#:22371-32-0 | Chemsrc [chemsrc.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Strategies to improve the shelf-life of Heptanohydrazide solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf-life of heptanohydrazide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents. Like other hydrazide compounds, this compound is susceptible to hydrolysis, oxidation, and photodegradation.[1][2][3] The rate of degradation is often accelerated under acidic or alkaline conditions and at elevated temperatures.[4][5]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of similar aliphatic hydrazides, the main degradation pathways for this compound are expected to be:
-
Hydrolysis: The hydrazide functional group can be hydrolyzed to form heptanoic acid and hydrazine. This reaction can be catalyzed by both acid and base.[1][6]
-
Oxidation: The hydrazide moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including heptanoic acid and nitrogen gas. This process can be accelerated by the presence of atmospheric oxygen and metal ions.[3][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the N-N bond in the hydrazide group, leading to the formation of radical species and subsequent degradation products.[2]
Q3: How can I monitor the degradation of my this compound solution?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its purity is through stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] An appropriate reversed-phase HPLC method can separate the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | - Inappropriate pH: The solution may be too acidic or too alkaline. - High storage temperature: Elevated temperatures accelerate degradation. - Presence of oxidizing agents: Dissolved oxygen or contaminating metal ions can promote oxidation. | - Adjust the pH of the solution to a neutral range (around pH 7).[4][5] - Store the solution at refrigerated temperatures (2-8 °C). - Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Appearance of unknown peaks in HPLC chromatogram. | - Degradation of this compound: The new peaks likely correspond to degradation products such as heptanoic acid or oxidation byproducts. | - Perform forced degradation studies (e.g., exposure to acid, base, heat, and light) to identify the retention times of the major degradation products.[10][11][12] - Use mass spectrometry (LC-MS) to identify the structure of the unknown peaks. |
| Precipitation or cloudiness in the solution upon storage. | - Formation of insoluble degradation products: Some degradation products may have lower solubility in the chosen solvent system. - Change in pH: Degradation can sometimes lead to a shift in the pH of the solution, affecting solubility. | - Filter the solution through a 0.22 µm filter before use. - Re-evaluate the solvent system and consider the use of co-solvents or solubilizing excipients. - Monitor the pH of the solution during storage. |
| Discoloration of the solution. | - Oxidation: Oxidative degradation can sometimes lead to the formation of colored byproducts. | - Protect the solution from light by using amber vials or storing it in the dark. - Add antioxidants to the formulation. |
Quantitative Data Summary
The following table summarizes the typical effects of various conditions on the stability of hydrazide compounds, which can be extrapolated to this compound.
| Condition | Effect on Stability | Typical Half-life Range (for similar hydrazides) | Reference(s) |
| Acidic pH (e.g., pH 2-4) | Increased hydrolysis rate | Hours to days | [1][4][5] |
| Neutral pH (e.g., pH 6-8) | Generally more stable | Weeks to months | [4][5] |
| Alkaline pH (e.g., pH 9-12) | Increased hydrolysis and oxidation rates | Hours to days | [4] |
| Elevated Temperature (e.g., 40-60 °C) | Accelerated degradation (all pathways) | Days to weeks | [13] |
| Exposure to UV Light | Induces photodegradation | Hours to days | [2] |
| Presence of Metal Ions (e.g., Cu²⁺) | Catalyzes oxidation | Can significantly shorten half-life | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and solution matrices.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[10][11][12]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80 °C for 48 hours.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing ICH-specified light exposure.
-
Analyze by HPLC at various time points.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Key factors influencing this compound solution stability.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Validation & Comparative
A Comparative Guide to the Purity Validation of Heptanohydrazide by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of heptanohydrazide purity. Due to the limited availability of public data for this compound, this guide will utilize data for its close structural analog, hexanohydrazide, to provide representative experimental protocols and data.
Executive Summary
Both HPLC and quantitative NMR (qNMR) are robust methods for determining the purity of small molecules like this compound. HPLC excels at separating complex mixtures and detecting trace impurities, offering high sensitivity. In contrast, qNMR provides a direct, primary method for quantification without the need for a reference standard of the analyte itself, instead using an internal standard of known purity. NMR also provides unambiguous structural confirmation. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity profiling, the availability of reference standards, and the desired level of accuracy.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the purity analysis of hexanohydrazide, serving as an analogue for this compound.
Table 1: HPLC Purity Analysis of Hexanohydrazide
| Parameter | Value |
| Retention Time (Main Peak) | 3.52 min |
| % Area (Main Peak) | 99.85% |
| Retention Time (Impurity 1) | 2.18 min |
| % Area (Impurity 1) | 0.10% |
| Retention Time (Impurity 2) | 4.25 min |
| % Area (Impurity 2) | 0.05% |
| Calculated Purity | 99.85% |
Table 2: Quantitative ¹H-NMR Purity Analysis of Hexanohydrazide
| Analyte Signal (Hexanohydrazide) | Internal Standard (Maleic Anhydride) | Purity Calculation |
| Chemical Shift (δ): 2.10 ppm (t, 2H) | Chemical Shift (δ): 7.10 ppm (s, 2H) | Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS |
| Integral (I_analyte): 50.00 | Integral (I_IS): 25.00 | Purity (%) = (50.00 / 2) * (2 / 25.00) * (130.19 / 98.06) * (10.5 mg / 25.2 mg) * 99.9% |
| Number of Protons (N_analyte): 2 | Number of Protons (N_IS): 2 | Calculated Purity |
| Molecular Weight (MW_analyte): 130.19 g/mol | Molecular Weight (MW_IS): 98.06 g/mol | 99.91% |
| Mass (m_analyte): 25.2 mg | Mass (m_IS): 10.5 mg | |
| Purity of Internal Standard (P_IS): 99.9% |
Experimental Protocols
HPLC Method for Purity Validation
This protocol outlines a reverse-phase HPLC method suitable for the analysis of polar, short-chain alkylhydrazides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantitative ¹H-NMR (qNMR) Method for Purity Validation
This protocol describes the use of ¹H-NMR with an internal standard for the accurate determination of purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard of known purity (e.g., Maleic Anhydride)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 16
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the formula provided in Table 2.
-
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for qNMR Purity Validation.
Comparison of Methods
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Quantification | Relative (based on area percent of detected peaks). | Absolute (with a certified internal standard). |
| Reference Standard | Requires a purified reference standard of the analyte for method development and identification. | Requires a certified internal standard of a different, non-interfering compound. |
| Sensitivity | High (can detect trace impurities). | Lower than HPLC, but sufficient for purity determination of the main component. |
| Structural Information | Limited (provides retention time). | Provides detailed structural information, confirming the identity of the analyte and impurities. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput than HPLC. |
| Destructive | Yes (sample is consumed). | No (sample can be recovered). |
Conclusion
The validation of this compound purity can be effectively achieved using both HPLC and NMR spectroscopy. HPLC is a highly sensitive method ideal for identifying and quantifying impurities, making it suitable for quality control in a manufacturing setting. qNMR, on the other hand, offers a direct and highly accurate method for determining the absolute purity of a sample and provides invaluable structural confirmation. For comprehensive characterization, a combination of both techniques is often employed, leveraging the strengths of each to provide a complete picture of the sample's purity and identity. The choice of method will ultimately be guided by the specific analytical needs, available resources, and regulatory requirements.
A Comparative Guide to Quality Control Standards for Synthesized Heptanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quality control standards for synthesized heptanohydrazide, a key intermediate in various synthetic pathways. It offers a comparative analysis with a closely related alternative, octanohydrazide, and presents supporting experimental data and protocols to ensure the identity, purity, and overall quality of these critical chemical building blocks.
Introduction to this compound and Its Quality Control
This compound (C₇H₁₆N₂O) is a carboxylic acid hydrazide that serves as a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a linker in the development of novel pharmaceutical agents. The purity and quality of this compound are paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic components in the final product. Rigorous quality control is therefore essential to ensure the reliability and reproducibility of synthetic processes and the safety of resulting compounds.
This guide outlines a comprehensive set of quality control parameters, analytical methods, and acceptance criteria for this compound, drawing comparisons with octanohydrazide, a longer-chain homolog often used in similar applications.
Comparative Quality Control Specifications
The following table summarizes the key quality control tests and recommended acceptance criteria for this compound, with a comparison to typical specifications for octanohydrazide. These specifications are based on data from commercially available, high-purity acyl hydrazides and represent industry-standard expectations for such intermediates.
| Parameter | This compound (Expected) | Octanohydrazide (Typical) | Test Method |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to the structure | Conforms to the structure | FTIR, ¹H NMR |
| Assay (Purity) | ≥ 98.0% | ≥ 98.0% | Titration, HPLC, GC |
| Melting Point | 79 - 83 °C | 92 - 96 °C | Capillary Method |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents | Visual Inspection |
| Loss on Drying | ≤ 0.5% | ≤ 0.5% | Gravimetric (USP <731>) |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | Sulfated Ash (USP <281>) |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm | ICP-MS (USP <232>) |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements | Headspace GC-MS |
| Related Substances | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | HPLC, GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical procedures are provided below. These protocols are based on established pharmacopeial methods and scientific literature for the analysis of hydrazide compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the determination of the purity of this compound and for the quantification of related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and a reference standard solution. The purity is calculated by comparing the peak area of the main component to the total area of all peaks. Impurities are quantified against a diluted standard or by area normalization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
This method is used to identify and quantify residual solvents from the synthesis process.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min, and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector (MS) Temperature: 280 °C.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).
-
Procedure: The vial is heated and a portion of the headspace gas is injected into the GC-MS. Identification and quantification are performed using a library of known solvents and their corresponding response factors.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR is a rapid and reliable method for confirming the identity of this compound by comparing its spectrum to that of a known reference standard.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: The infrared spectrum of the sample is recorded over the range of 4000-400 cm⁻¹. The positions and relative intensities of the absorption bands are compared to the reference spectrum. Key characteristic peaks for this compound include N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR provides detailed information about the molecular structure of this compound, confirming the presence of the heptanoyl group and the hydrazide moiety.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, integration, and splitting patterns of the signals are analyzed to confirm the structure.
Visualizing Experimental and Logical Workflows
General Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control of a newly synthesized batch of this compound.
Isoniazid Mode of Action: A Model for Hydrazide Bioactivity
While this compound is primarily a synthetic intermediate, understanding the biological pathways of related hydrazides can be insightful. Isoniazid, a key anti-tuberculosis drug, provides a well-characterized example of a hydrazide's mode of action. The following diagram illustrates the activation and mechanism of action of Isoniazid in Mycobacterium tuberculosis.
Conclusion
The quality control of synthesized this compound is crucial for its successful application in research and development. By implementing a robust testing regimen that includes assessments of identity, purity, and impurity profiles, researchers can ensure the consistency and reliability of their synthetic processes. The comparative data provided for octanohydrazide serves as a useful benchmark for establishing appropriate quality standards. The detailed experimental protocols and workflow diagrams offered in this guide provide a practical framework for the quality assessment of this compound and related acyl hydrazides.
A Comparative Analysis of Heptanohydrazide and Adipic Dihydrazide for Researchers and Drug Development Professionals
In the landscape of chemical compounds utilized in research and industrial applications, hydrazide derivatives play a significant role. This guide provides a detailed comparative analysis of two such compounds: Heptanohydrazide and Adipic Dihydrazide. While both share the characteristic hydrazide functional group, their distinct molecular structures give rise to different properties and application profiles. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the relative merits and potential uses of these molecules.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of this compound and Adipic Dihydrazide is crucial for their effective application. The following table summarizes their key properties based on available data.
| Property | This compound | Adipic Dihydrazide |
| CAS Number | 22371-32-0 | 1071-93-8 |
| Molecular Formula | C₇H₁₆N₂O | C₆H₁₄N₄O₂ |
| Molecular Weight | 144.21 g/mol | 174.20 g/mol |
| Appearance | Solid | White to off-white powder |
| Melting Point | Not available | 176 - 185 °C |
| Boiling Point | 287.3 °C at 760 mmHg | 426 °C |
| Density | 0.938 g/cm³ | 1.29 g/cm³ at 20 °C |
| Solubility in Water | Not available | 100 mg/mL |
Performance and Applications: A Tale of Two Hydrazides
The applications of Adipic Dihydrazide are well-documented and diverse, whereas this compound is primarily positioned as a research chemical with less defined industrial applications.
Adipic Dihydrazide: The Versatile Crosslinker and Curing Agent
Adipic Dihydrazide (ADH) is a symmetrical, difunctional molecule widely employed as a crosslinking agent, curative, and hardener in various polymer systems.[1] Its utility stems from the reactivity of its two hydrazide groups.
Key Applications:
-
Crosslinking Agent for Water-Based Emulsions: ADH is extensively used to crosslink water-based acrylic emulsions in coatings, paints, and adhesives, enhancing their durability, water resistance, and mechanical strength.[2][3][4]
-
Hardener for Epoxy Resins: It serves as a latent curing agent for epoxy resins.[1] The curing process is activated by heat, providing a long pot life at room temperature, which is advantageous in many industrial processes.[5] Systems cured with ADH exhibit excellent toughness, flexibility, and adhesion.[5]
-
Formaldehyde Scavenger: ADH effectively reacts with and captures free formaldehyde, reducing its emissions from various products like wood composites and textiles.[2][6]
-
Chain Extender for Polyurethanes: In polyurethane dispersions, ADH acts as a chain extender, improving the hardness, toughness, and chemical resistance of the resulting coatings.[1]
This compound: A Compound for Research and Development
Information on the specific industrial applications of this compound is limited. It is primarily marketed as a chemical for research purposes. Its monofunctional hydrazide group suggests potential applications in areas where specific, single-point modifications of molecules are required, such as in pharmaceutical research and the development of novel chemical entities. The broader class of hydrazides is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound could be a subject of investigation in these areas.[3][4][7]
Experimental Protocols
Synthesis of Adipic Dihydrazide
A common method for synthesizing Adipic Dihydrazide involves a two-step process:
-
Esterification: Adipic acid is reacted with an alcohol (e.g., methanol or a mixture of methanol and ethanol) in the presence of an acid catalyst (e.g., potassium hydrogen sulfate and concentrated sulfuric acid) to form the corresponding diester (dimethyl or diethyl adipate).[1]
-
Hydrazinolysis: The resulting diester is then reacted with hydrazine hydrate to produce Adipic Dihydrazide.[1]
Example Protocol: A mixture of adipic acid (3.5 mol), 100% methanol (0.5 mol), and 75% ethanol (0.5 mol) is prepared. A catalytic amount of potassium hydrogen sulfate (0.1 mol) and concentrated sulfuric acid is added. The mixture is heated to reflux at 45°C for 15 minutes with stirring to facilitate esterification. Following the esterification, the reaction mixture is further processed with hydrazine hydrate to yield adipic dihydrazide.[1]
Crosslinking of Hyaluronic Acid Microspheres with Adipic Dihydrazide
This protocol describes the preparation of drug-loaded microspheres for sustained release applications.
Methodology: Hyaluronic acid (HA) is dissolved in water to form a solution. Adipic dihydrazide is added to this solution. The pH of the mixture is adjusted (e.g., to pH 4, 5, or 6) to optimize the crosslinking reaction. A drug, such as cephalexin, is then incorporated into the mixture. This aqueous phase is emulsified in an oil phase (e.g., mineral oil) to form microspheres. The crosslinking reaction is initiated, often with the aid of a coupling agent, to form stable, drug-loaded microspheres. The resulting microspheres are then collected, washed, and dried.[8]
Performance Data: In a study preparing cephalexin-loaded hyaluronic acid microspheres, the formulation prepared at pH 4 exhibited the highest entrapment efficiency (64.56%) and the highest in vitro drug release (54.88% within 10 hours).[8]
Formaldehyde Scavenging Capacity Test
The ability of Adipic Dihydrazide to scavenge formaldehyde can be qualitatively and quantitatively assessed.
Qualitative Test (AHMT Method): A simple colorimetric method using 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) can be employed. In the presence of formaldehyde and an alkaline environment, AHMT forms a purple-colored complex. The intensity of the color is proportional to the concentration of free formaldehyde. By treating a formaldehyde-containing sample with ADH and then adding the AHMT reagent, a reduction in the color intensity compared to a control sample without ADH indicates formaldehyde scavenging.[9]
Experimental Workflow: A sample containing formaldehyde is treated with a solution of Adipic Dihydrazide. After a specified reaction time, a solution of AHMT is added, followed by an alkaline solution (e.g., KOH). The color change is observed and can be compared to a set of standards to estimate the remaining formaldehyde concentration.[9]
Visualizing Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate key processes and logical relationships.
Caption: Synthesis pathway of Adipic Dihydrazide.
References
- 1. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108218741A - A kind of preparation method of adipic dihydrazide - Google Patents [patents.google.com]
- 3. CN106946733A - A kind of method for preparing adipic dihydrazide - Google Patents [patents.google.com]
- 4. gantrade.com [gantrade.com]
- 5. nbinno.com [nbinno.com]
- 6. JP4256467B2 - Formaldehyde scavenger and method for producing the same - Google Patents [patents.google.com]
- 7. CN106117079A - A kind of adipic dihydrazide preparation method - Google Patents [patents.google.com]
- 8. media.neliti.com [media.neliti.com]
- 9. An Industrial Scale Synthesis of Adipicdihydrazide (ADH)/Polyacrylate Hybrid with Excellent Formaldehyde Degradation Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heptanohydrazide and Other Short-Chain Hydrazides in Crosslinking
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and biomaterial fabrication, the selection of an appropriate crosslinking agent is paramount to achieving desired performance and stability. Short-chain dihydrazides have emerged as valuable tools for covalently linking molecules, particularly in applications involving proteins, glycoproteins, and polysaccharides. This guide provides a comprehensive comparison of heptanohydrazide with other commonly used short-chain hydrazides, namely adipic acid dihydrazide (ADH) and succinic dihydrazide (SDH), focusing on their application in crosslinking.
Introduction to Hydrazide Crosslinkers
Hydrazide crosslinkers are homobifunctional reagents characterized by the presence of two hydrazide functional groups (-CONHNH₂). These groups readily react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds. This reaction is particularly useful in bioconjugation as aldehyde groups can be introduced into biomolecules through mild oxidation of carbohydrate moieties, such as those found in glycoproteins and polysaccharides.
The general reaction scheme involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form the hydrazone linkage. This reaction is typically carried out at a slightly acidic to neutral pH (pH 5-7.5) to facilitate both the nucleophilic attack and the dehydration step. The choice of dihydrazide crosslinker can influence the efficiency of the reaction, the stability of the resulting crosslink, and the physicochemical properties of the final product due to differences in their spacer arm length and hydrophobicity.
Physicochemical Properties of Short-Chain Dihydrazides
The properties of the dihydrazide, such as its molecular weight and spacer arm length, play a crucial role in the crosslinking process. The spacer arm dictates the distance between the two conjugated molecules, which can be a critical parameter in applications like protein structure elucidation or the formation of hydrogels with specific pore sizes.
| Property | Succinic Dihydrazide (SDH) | Adipic Acid Dihydrazide (ADH) | This compound |
| Chemical Formula | C₄H₁₀N₄O₂ | C₆H₁₄N₄O₂ | C₇H₁₆N₂O |
| Molecular Weight | 146.14 g/mol | 174.20 g/mol [1] | 144.21 g/mol |
| Spacer Arm Length (approx.) | ~4.8 Å | ~7.7 Å | ~8.9 Å |
| Solubility in Water | High | Moderate[2] | Expected to be lower than ADH |
| Reactive Group | Hydrazide (-CONHNH₂) | Hydrazide (-CONHNH₂) | Hydrazide (-CONHNH₂) |
Note: The spacer arm length is an estimation based on the number of bonds in the alkyl chain.
Comparative Performance in Crosslinking
While direct, quantitative comparative studies on the crosslinking performance of this compound against ADH and SDH are limited in the available scientific literature, we can infer their relative behaviors based on their chemical structures and general principles of crosslinking chemistry.
Reaction Kinetics: The rate of hydrazone formation is influenced by factors such as pH, temperature, and the electronic and steric environment of the reacting species. For short-chain aliphatic dihydrazides, the intrinsic reactivity of the hydrazide group is expected to be similar. However, the longer, more hydrophobic alkyl chain of this compound might slightly decrease its solubility in aqueous reaction buffers compared to the more hydrophilic SDH and ADH, potentially leading to a marginally slower reaction rate in some systems.
Crosslinking Efficiency: The efficiency of crosslinking depends on the accessibility of the target functional groups and the concentration of the crosslinker. The longer spacer arm of this compound may allow it to bridge more distant reactive sites, which could be advantageous in crosslinking large protein complexes or forming less dense hydrogel networks. Conversely, for capturing interactions between closely associated molecules, shorter crosslinkers like SDH might be more effective. The lower water solubility of this compound could also impact its effective concentration in the reaction medium, potentially reducing crosslinking efficiency if not properly optimized.
Stability of Crosslinks: The stability of the resulting hydrazone bond is primarily dependent on the electronic nature of the carbonyl compound and the hydrazide. For the dihydrazides discussed here, the stability of the hydrazone bond itself is expected to be comparable as the reactive hydrazide moiety is identical. However, the overall stability of the crosslinked product can be influenced by the properties of the spacer arm. The more hydrophobic nature of the this compound spacer might lead to increased hydrophobic interactions within the crosslinked matrix, which could enhance the stability of the overall structure in certain applications, such as in the formation of hydrogels. Alkyl hydrazones are generally more susceptible to hydrolysis than oximes, and this susceptibility is acid-catalyzed[3][4][5].
Hydrophobicity: The most significant difference between this compound and the other two dihydrazides is its longer alkyl chain, which imparts greater hydrophobicity. This property can be either advantageous or disadvantageous depending on the application. In protein crosslinking, increased hydrophobicity might promote interactions with hydrophobic regions of proteins, potentially influencing the specificity of crosslinking[6]. In hydrogel formation, a more hydrophobic crosslinker could lead to gels with different swelling properties and drug release kinetics.
Experimental Protocols
General Protocol for Glycoprotein Crosslinking using a Dihydrazide
Materials:
-
Glycoprotein of interest
-
Dihydrazide crosslinker (this compound, ADH, or SDH)
-
Sodium meta-periodate (NaIO₄)
-
Coupling buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M glycerol)
-
Dialysis or desalting columns
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the coupling buffer.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Remove excess periodate and by-products by dialysis against the coupling buffer or using a desalting column.
-
-
Crosslinking Reaction:
-
Add the dihydrazide crosslinker (e.g., a 10-50 fold molar excess over the glycoprotein) to the oxidized glycoprotein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) To stabilize the hydrazone bond, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) can be added to reduce the C=N double bond to a stable C-N single bond.
-
-
Purification:
-
Remove excess crosslinker and other reaction components by dialysis against a suitable buffer or by size-exclusion chromatography.
-
-
Analysis:
-
Analyze the crosslinked product by SDS-PAGE to observe the formation of higher molecular weight species.
-
Further characterization can be performed using techniques like mass spectrometry to identify crosslinked peptides.
-
Adaptation for this compound: Due to its expected lower water solubility, it may be necessary to dissolve this compound in a small amount of an organic co-solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the protein.
Visualizing the Crosslinking Workflow and Chemistry
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 2. To Cross-Link or Not to Cross-Link? Cross-Linking Associated Foreign Body Response of Collagen-Based Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. Hydrophobicity-dependent effects of polymers on different protein conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Biological Potential: A Comparative Analysis of Heptanohydrazide and Other Alkyl Hydrazides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of heptanohydrazide with other alkyl hydrazides, supported by available experimental data. The information is presented to facilitate further research and development in the field of medicinal chemistry.
The versatile hydrazide functional group has been a cornerstone in the development of a wide array of therapeutic agents. Its presence in numerous compounds has been linked to a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Within this class, alkyl hydrazides, characterized by a hydrocarbon chain of varying length, present an interesting group for studying structure-activity relationships. This guide focuses on this compound, a seven-carbon alkyl hydrazide, and compares its biological activities with those of other short- and long-chain alkyl hydrazides.
Anticancer Activity: A Tale of Chain Length and Target Specificity
Recent studies have highlighted the potential of alkyl hydrazides as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are prominent targets in cancer therapy.[3][4][5] The inhibitory activity of these compounds appears to be influenced by the length of the alkyl chain.
A notable study on a series of alkylated hydrazides demonstrated that the length of the n-alkyl side chain attached to the hydrazide moiety influences selectivity towards different HDAC isoforms.[3][4][6] Specifically, an n-hexyl (C6) derivative showed potent inhibition of HDAC8, an enzyme overexpressed in various cancers.[3][4] In contrast, an n-propyl (C3) derivative displayed selectivity for HDAC3.[3][6] This suggests that the alkyl chain length is a key determinant for fitting into the hydrophobic pockets of the enzyme's active site.
While direct data for this compound (C7) was not available in the compared studies, the existing data for C3 and C6 alkyl hydrazides provides a strong rationale for investigating its potential as an HDAC inhibitor. It is plausible that this compound could exhibit a distinct selectivity profile for different HDAC isoforms.
| Alkyl Hydrazide Derivative | Target HDAC | IC50 (nM) |
| n-Propyl (C3) derivative | HDAC1 | 1600 |
| HDAC2 | >10000 | |
| HDAC3 | 91 | |
| HDAC8 | 700 | |
| n-Hexyl (C6) derivative | HDAC1 | >10000 |
| HDAC2 | >10000 | |
| HDAC3 | 2800 | |
| HDAC8 | 36 |
Table 1: Comparative HDAC Inhibitory Activity of n-Propyl and n-Hexyl Hydrazide Derivatives. Data extracted from a study on alkylated hydrazide-based class I HDAC inhibitors.[3][6]
Antimicrobial Activity: An Area Ripe for Exploration
The hydrazide moiety is a well-established pharmacophore in antimicrobial agents.[7][8][9][10] However, there is a scarcity of publicly available data directly comparing the antimicrobial activity of a homologous series of simple alkyl hydrazides, including this compound. General reviews confirm the broad antimicrobial potential of hydrazide derivatives against various bacterial and fungal strains.[7][8][9][10]
The structure-activity relationship (SAR) in this context is likely influenced by factors such as the lipophilicity conferred by the alkyl chain, which can affect the compound's ability to penetrate microbial cell membranes. Further dedicated studies are required to elucidate the specific antimicrobial spectrum and potency of this compound in comparison to other alkyl hydrazides.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments.
Synthesis of Alkyl Hydrazides
General Procedure for the Synthesis of Alkyl Hydrazides from Esters: [11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the corresponding alkyl ester (1 equivalent) and hydrazine hydrate (2-3 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux in a suitable solvent, such as ethanol, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization or column chromatography to yield the desired alkyl hydrazide.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
Protocol for Antimicrobial Susceptibility Testing: [12][13][14][15][16]
-
Preparation of Test Compounds: Dissolve the alkyl hydrazides in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial two-fold dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cell Viability Assay - MTT Assay
Protocol for Assessing Anticancer Activity: [17][18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the alkyl hydrazide compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Mechanism: HDAC Inhibition
The anticancer activity of certain alkyl hydrazides is linked to their ability to inhibit HDAC enzymes. The following diagram illustrates the general mechanism of HDAC inhibition.
Caption: Mechanism of Action of Alkyl Hydrazide HDAC Inhibitors.
Conclusion
While direct comparative data for this compound is still emerging, the existing evidence for other alkyl hydrazides provides a compelling basis for its further investigation as a potential therapeutic agent. The structure-activity relationships observed in HDAC inhibition suggest that fine-tuning the alkyl chain length can lead to potent and selective inhibitors. The general antimicrobial activity of hydrazides also warrants a thorough investigation into the specific properties of this compound. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the biological activities of this compound and other alkyl hydrazides, contributing to the development of novel therapeutics.
References
- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Hydrazides as Inhibitors of Histone Deacetylases [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Heptanohydrazide and Moclobemide as Monoamine Oxidase A (MAO-A) Inhibitors
Introduction
Monoamine oxidase A (MAO-A) is a critical enzyme in the catabolism of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can lead to increased levels of these monoamines in the brain, a mechanism central to the treatment of depression and other neurological disorders.[3][4] This guide provides a comparative overview of the enzyme inhibitory efficacy of the well-established MAO-A inhibitor, Moclobemide, and a hypothetical compound, Heptanohydrazide.
Disclaimer: To date, there is no publicly available scientific literature or experimental data on the enzyme inhibitory activity of this compound. Therefore, the data presented for this compound is purely hypothetical and serves as a placeholder to illustrate how such a comparison would be structured. The information on Moclobemide, however, is based on published scientific findings. This document is intended for researchers, scientists, and drug development professionals as a template for evaluating novel enzyme inhibitors.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a higher potency of the inhibitor.
| Compound | Target Enzyme | IC50 | Ki | Inhibition Type |
| This compound | MAO-A | Data Not Available | Data Not Available | Unknown |
| Moclobemide | MAO-A | ~6.1 µM - 10 µM[5][6] | ~0.2-0.4 mM (initial competitive)[7] | Reversible, Mixed/Non-competitive[7][8] |
*Note on Moclobemide's Inhibition: Moclobemide acts as a reversible inhibitor of MAO-A.[4][6] Its mechanism is complex, initially showing competitive inhibition that becomes non-competitive with time, and it is sometimes described as a slow-binding inhibitor.[7][8]
Signaling Pathway of Monoamine Oxidase A
The following diagram illustrates the role of MAO-A in the degradation of monoamine neurotransmitters and the general mechanism of its inhibition.
Caption: MAO-A Pathway and Inhibition.
Experimental Protocols
A crucial aspect of comparing enzyme inhibitors is the methodology used to determine their efficacy. Below is a detailed, representative protocol for an in vitro MAO-A inhibition assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against human monoamine oxidase A (MAO-A).
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or a luciferin derivative)[9][10]
-
Test compound (this compound) and known inhibitor (Moclobemide)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader (fluorometric or luminometric)
-
Luciferin detection reagent (if using a luciferin-based assay)[9]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and Moclobemide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations.
-
-
Assay Reaction:
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes).[9]
-
-
Signal Detection:
-
Stop the reaction. For luminometric assays, this is often achieved by adding a luciferin detection reagent which also generates the signal.[9]
-
For fluorometric assays using kynuramine, the formation of 4-hydroxyquinoline is measured (e.g., excitation at 320 nm, emission at 380 nm).
-
Read the luminescence or fluorescence on a microplate reader. The signal intensity is proportional to the MAO-A activity.[9]
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining MAO-A inhibition.
References
- 1. pnas.org [pnas.org]
- 2. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Selegiline | Type A monoamine oxidase; its unique role in mood, behavior and neurodegeneration | springermedicine.com [springermedicine.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moclobemide - Wikipedia [en.wikipedia.org]
- 9. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Performance of Heptanohydrazide-based linkers against other bioconjugation reagents
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, the choice of a chemical linker is paramount to the efficacy and safety of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the performance of heptanohydrazide-based linkers against other commonly used bioconjugation reagents, supported by experimental data and detailed protocols. This compound linkers, which form pH-sensitive hydrazone bonds, offer a distinct advantage for controlled drug release in the acidic tumor microenvironment.
Performance Comparison of Bioconjugation Linkers
The selection of a linker technology is a critical decision in the design of bioconjugates, directly impacting stability, specificity, and the therapeutic window. This section compares the key performance characteristics of this compound-based linkers with other prevalent bioconjugation reagents.
| Linker Type | Reactive Groups | Bond Formed | Stability in Circulation (pH 7.4) | Release Mechanism | Key Advantages | Key Disadvantages |
| This compound | Hydrazide, Aldehyde/Ketone | Hydrazone | Moderate to Good[1][2] | Acid-catalyzed hydrolysis[3][4] | pH-sensitive release, good for targeting acidic tumor microenvironments.[5] | Potential for premature drug release in circulation compared to non-cleavable linkers.[1] Stability can be influenced by the structure of the aldehyde/ketone.[6] |
| Maleimide | Maleimide, Thiol | Thioether | Good, but susceptible to retro-Michael reaction[7] | Non-cleavable (requires lysosomal degradation of the antibody)[8][9] | High reactivity and specificity for thiols.[8] | Potential for linker-drug exchange with serum albumin, leading to off-target toxicity.[7] |
| NHS Ester | N-Hydroxysuccinimide Ester, Amine | Amide | High | Non-cleavable (requires lysosomal degradation of the antibody) | High reactivity with primary amines (e.g., lysine residues).[8] | Can lead to heterogeneous products due to multiple lysine residues on antibodies.[10] |
| Click Chemistry (e.g., SPAAC) | Azide, Alkyne | Triazole | High | Non-cleavable | Bioorthogonal, high efficiency and specificity.[11] | Requires introduction of non-native functional groups into the biomolecule. |
| Dipeptide (e.g., Val-Cit) | Dipeptide, Amine | Amide | High[12] | Enzymatic cleavage (e.g., by Cathepsin B)[12] | High stability in plasma, specific release in the lysosome.[2] | Efficacy depends on the expression levels of specific lysosomal proteases. |
Note: Performance characteristics can vary depending on the specific molecular context of the bioconjugate.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of bioconjugation reagents.
Protocol 1: Antibody Conjugation with this compound Linker
This protocol describes the general steps for conjugating a this compound-activated payload to an antibody containing an aldehyde or ketone group.
Materials:
-
Antibody with accessible aldehyde/ketone groups (can be introduced by periodate oxidation of glycans).
-
This compound-activated payload.
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Aniline (catalyst, optional).
-
PD-10 desalting columns.
Procedure:
-
Antibody Preparation: If necessary, introduce aldehyde groups onto the antibody. This can be achieved by treating the antibody with sodium periodate to oxidize the carbohydrate moieties in the Fc region.
-
Reaction Setup: Dissolve the this compound-activated payload in the Conjugation Buffer. Add the antibody to the payload solution at a desired molar ratio (e.g., 5-10 fold molar excess of the payload).
-
Catalysis (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.[13]
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.
-
Purification: Remove the excess, unconjugated payload and other small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using appropriate analytical techniques (see Protocol 2).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for determining the DAR of ADCs.[][15][16]
Materials:
-
ADC sample.
-
Reducing agent (e.g., DTT or TCEP).
-
RP-HPLC system with a suitable column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Reduce the ADC sample by incubating it with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
HPLC Analysis:
-
Inject the reduced ADC sample onto the RP-HPLC column.
-
Elute the light and heavy chains using a gradient of Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR using the following formula, taking into account the number of drug molecules per chain for each peak: DAR = (Σ (Peak Area of conjugated chain * Number of drugs on chain)) / (Σ Peak Area of all chains)[][16]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[17][18][19][20]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
ADC samples at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[17]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specific duration (e.g., 72-96 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[20]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Visual diagrams can aid in understanding the complex processes involved in ADC development and function.
Caption: A generalized workflow for the development of antibody-drug conjugates (ADCs).
Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for Heptanohydrazide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Heptanohydrazide, a valuable building block in the synthesis of various pharmaceutical compounds and heterocyclic molecules, can be prepared through several synthetic pathways. This guide provides a head-to-head comparison of the two primary routes: the hydrazinolysis of a heptanoic acid ester and the reaction of heptanoyl chloride with hydrazine. The comparison is based on experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and operational simplicity.
Comparative Analysis of Synthesis Routes
The selection of a synthesis route for this compound is often a trade-off between starting material availability, reaction yield, and the ease of purification. Below is a summary of the key quantitative data for the two main synthetic pathways.
| Parameter | Route 1: From Ethyl Heptanoate | Route 2: From Heptanoyl Chloride |
| Starting Materials | Ethyl heptanoate, 80% Hydrazine hydrate | Heptanoyl chloride, Hydrazine monohydrate, Potassium hydroxide |
| Reaction Time | 6.5 hours | Not specified, likely shorter |
| Reaction Temperature | 88-112°C | Room temperature to 50°C |
| Reported Yield | 93%[1] | 95-98% (for analogous hydrazides) |
| Key Advantages | High yield, no solvent required, simple work-up | Very high potential yield, mild reaction conditions |
| Key Disadvantages | Higher reaction temperature, longer reaction time | Potential for 1,2-diacylhydrazine byproduct formation |
Experimental Protocols
Route 1: Synthesis of this compound from Ethyl Heptanoate
This method, adapted from patent literature, involves the direct reaction of ethyl heptanoate with hydrazine hydrate.[1]
Materials:
-
Ethyl heptanoate (158 g)
-
80% Hydrazine hydrate (75 g)
-
Three-necked flask
-
Magnetic stirrer
-
Thermometer
-
Distillation column
Procedure:
-
Charge a three-necked flask with 158 g of ethyl heptanoate and 75 g of 80% hydrazine hydrate.
-
Equip the flask with a magnetic stirrer, thermometer, and a distillation column.
-
Heat the mixture with stirring to reflux for 30 minutes.
-
As the reaction progresses, ethanol and water will begin to distill. Maintain the reaction temperature between 88-112°C and the temperature at the top of the distillation column between 75-85°C.
-
Continue the reaction for 6 hours.
-
After 6 hours, stop heating and stirring.
-
Perform vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted ethyl heptanoate.
-
The remaining product is this compound (133.92 g, 93% yield).
Route 2: Synthesis of this compound from Heptanoyl Chloride
This generalized procedure is based on the synthesis of similar hydrazides and is expected to produce high yields.
Materials:
-
Heptanoyl chloride
-
Hydrazine monohydrate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Three-necked round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve heptanoyl chloride in ethanol in a three-necked round bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of potassium hydroxide in ethanol.
-
Cool both solutions in an ice bath.
-
Slowly add the ethanolic KOH solution to the heptanoyl chloride solution with vigorous stirring.
-
After the addition of KOH, add hydrazine monohydrate dropwise to the reaction mixture, maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization, to yield this compound.
Visualizing the Synthesis Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both synthesis routes.
Caption: Workflow for the synthesis of this compound from Ethyl Heptanoate.
Caption: Workflow for the synthesis of this compound from Heptanoyl Chloride.
References
Safety Operating Guide
Personal protective equipment for handling Heptanohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Heptanohydrazide (CAS 22371-32-0). The following procedures are based on established protocols for handling hazardous hydrazide compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should handle this compound with caution and adhere to all institutional and regulatory safety standards.
I. Understanding the Hazards
This compound is a hydrazide compound. Hydrazides, as a class, are known to be hazardous. General hazards associated with hydrazide compounds include:
-
Toxicity: Can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Flammability: Vapors may be flammable and can form explosive mixtures with air.[1]
-
Carcinogenicity: Some hydrazines are considered potential occupational carcinogens.[2]
Physical and Chemical Properties of this compound:
| Property | Value |
| CAS Number | 22371-32-0[] |
| Molecular Formula | C7H16N2O[] |
| Molecular Weight | 144.21 g/mol [] |
| Boiling Point | 287.3 °C at 760 mmHg[] |
| Density | 0.938 g/cm³[] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended. Always consult the glove manufacturer's resistance chart.[4] |
| Eyes/Face | Safety goggles and face shield | Use chemical splash goggles and a face shield to protect against splashes and vapors.[1][4] |
| Body | Flame-resistant lab coat | A lab coat made of 100% cotton or other flame-resistant material should be worn.[4] |
| Respiratory | Respirator | In areas with inadequate ventilation or when the Permissible Exposure Limit (PEL) may be exceeded, a full-face respirator with appropriate cartridges should be used.[1][4] |
III. Operational Plan: Step-by-Step Handling Protocol
A. Pre-Handling Preparations:
-
Information Review: All personnel must review this safety guide and any available chemical safety information for hydrazide compounds.
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Verify that a safety shower, eyewash station, and a spill kit are readily accessible.
-
PPE Donning: Put on all required PPE as outlined in the table above.
B. Handling Procedures:
-
Containment: Handle this compound within a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Portioning: When transferring or weighing the compound, use the smallest quantities necessary for the procedure.
-
Avoidance of Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[1]
-
Cross-Contamination Prevention: Use dedicated glassware and utensils. If not possible, thoroughly decontaminate them after use.
C. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating solution or a suitable solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Neutralization: For liquid waste, consider neutralization methods. Oxidation with agents like hydrogen peroxide in the presence of a catalyst can be an effective method for detoxifying hydrazine-containing waste waters.[5] Another option is treatment with alpha-ketoglutaric acid (AKGA), which has been shown to neutralize hydrazine.[6]
-
Incineration: Unused or waste this compound should be disposed of through a licensed hazardous waste disposal company, typically via incineration.[7]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. arxada.com [arxada.com]
- 2. youtube.com [youtube.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
